Technical Documentation Center

Allyl 2-amino-4-fluorobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Allyl 2-amino-4-fluorobenzoate
  • CAS: 145219-60-9

Core Science & Biosynthesis

Foundational

what is the chemical structure of allyl 2-amino-4-fluorobenzoate

Abstract This technical guide provides a comprehensive overview of allyl 2-amino-4-fluorobenzoate, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of allyl 2-amino-4-fluorobenzoate, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and provides a robust, step-by-step protocol for its synthesis via Fischer esterification. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, crucial for its unambiguous identification and characterization. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule.

Introduction

Allyl 2-amino-4-fluorobenzoate (CAS No. 145219-60-9) is a specialized organic molecule that merges the structural features of an allyl ester with a fluorinated anthranilate backbone.[1] The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This includes alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. The allyl group, on the other hand, offers a reactive handle for further chemical modifications, such as polymerization or cross-linking reactions.

The precursor, 2-amino-4-fluorobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals. While the direct applications of allyl 2-amino-4-fluorobenzoate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the development of novel therapeutic agents and advanced polymers.

Chemical Structure and Properties

The chemical structure of allyl 2-amino-4-fluorobenzoate is characterized by a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and an allyl ester group at position 1.

Figure 1: Chemical Structure of Allyl 2-amino-4-fluorobenzoate.

Table 1: Physicochemical Properties of Allyl 2-amino-4-fluorobenzoate

PropertyValueSource
CAS Number 145219-60-9[1]
Molecular Formula C₁₀H₁₀FNO₂[1]
Molecular Weight 195.19 g/mol [1]
Canonical SMILES O=C(OCC=C)C1=CC=C(F)C=C1N[1]
Appearance Expected to be a solid or oil-
Boiling Point No data available[1]
Solubility Expected to be soluble in common organic solvents-

Synthesis Protocol: Fischer Esterification

The synthesis of allyl 2-amino-4-fluorobenzoate is most readily achieved through the Fischer esterification of 2-amino-4-fluorobenzoic acid with allyl alcohol, using a strong acid as a catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-4-fluorobenzoic Acid 2-Amino-4-fluorobenzoic Acid Reflux Reflux (e.g., 70-80°C) 2-Amino-4-fluorobenzoic Acid->Reflux Allyl Alcohol (excess) Allyl Alcohol (excess) Allyl Alcohol (excess)->Reflux Conc. H₂SO₄ (catalyst) Conc. H₂SO₄ (catalyst) Conc. H₂SO₄ (catalyst)->Reflux Neutralization Neutralization (e.g., NaHCO₃ solution) Reflux->Neutralization Cool to RT Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Concentrate Allyl 2-amino-4-fluorobenzoate Allyl 2-amino-4-fluorobenzoate Purification->Allyl 2-amino-4-fluorobenzoate

Figure 2: Workflow for the Synthesis of Allyl 2-amino-4-fluorobenzoate.

Materials and Reagents
  • 2-Amino-4-fluorobenzoic acid

  • Allyl alcohol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in an excess of allyl alcohol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the reaction mixture. The addition is exothermic and should be performed with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified fractions containing the product should be combined, and the solvent evaporated to yield pure allyl 2-amino-4-fluorobenzoate. The structure and purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for Allyl 2-amino-4-fluorobenzoate

TechniqueExpected Features
¹H NMR Aromatic Protons: Complex multiplets in the range of 6.5-8.0 ppm. The fluorine atom will cause additional splitting. Allyl Protons: A multiplet for the -OCH₂- group around 4.7-4.9 ppm, a multiplet for the vinylic -CH= group around 5.9-6.1 ppm, and two doublets of doublets for the terminal =CH₂ protons around 5.2-5.4 ppm. Amino Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Signals in the aromatic region (110-150 ppm), with the carbon attached to the fluorine atom showing a large C-F coupling constant. Ester Carbonyl: A signal around 165-170 ppm. Allyl Carbons: Signals for the -OCH₂- group around 65-70 ppm, the vinylic -CH= group around 130-135 ppm, and the terminal =CH₂ group around 115-120 ppm.
IR Spectroscopy N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group. C=C Stretching: A band around 1630-1650 cm⁻¹ for the allyl double bond. C-F Stretching: A strong absorption in the region of 1200-1300 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺): A peak at m/z = 195.07, corresponding to the molecular weight of the compound. Fragmentation Pattern: Expect fragmentation corresponding to the loss of the allyl group, and other characteristic fragments of the aminobenzoic acid moiety.

Safety and Handling

Allyl 2-amino-4-fluorobenzoate is classified as a hazardous substance.[1]

  • GHS Pictograms:

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H311: Toxic in contact with skin.[1]

    • H331: Toxic if inhaled.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Potential Applications

Given the structural features of allyl 2-amino-4-fluorobenzoate, its potential applications can be extrapolated from the known uses of its constituent moieties.

  • Pharmaceutical Intermediates: The fluorinated aminobenzoate core is a common scaffold in medicinal chemistry. The allyl ester can serve as a protecting group or as a point for further functionalization to create novel drug candidates.

  • Polymer Science: The allyl group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of functional polymers with unique optical or electronic properties conferred by the fluorinated aromatic ring.

  • Chemical Synthesis: It can be used as a versatile building block in organic synthesis to introduce the 2-amino-4-fluorobenzoyl moiety into more complex molecules.

Conclusion

Allyl 2-amino-4-fluorobenzoate is a molecule of significant interest for researchers in both academic and industrial settings. This guide provides a foundational understanding of its chemical nature, a detailed protocol for its synthesis, and an outline of its expected analytical characteristics. Adherence to the described safety protocols is paramount when handling this compound. The unique combination of a fluorinated aromatic system and a reactive allyl group positions allyl 2-amino-4-fluorobenzoate as a valuable tool for the development of new pharmaceuticals and advanced materials.

References

  • Howei. CAS 145219-60-9 | Allyl 2-Amino-4-Fluorobenzoate,≥95%. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Google Patents.
  • Google Patents. US3784578A - Process for the production of allyl esters.
  • Journal of the American Chemical Society. Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. [Link]

  • Google Patents. US1360994A - Allyl esters of p-amino benzoic acid.
  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. [Link]

Sources

Exploratory

Strategic Utilization of Allyl 2-Amino-4-Fluorobenzoate in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. Allyl 2-amino-4-fluorobenzoate (CAS: 14...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. Allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) is a highly versatile, trifunctional scaffold. It combines an orthogonal allyl ester protecting group, a biologically active fluoro-aromatic moiety, and a nucleophilic ortho-aniline handle. This whitepaper details the physicochemical profile of this compound, the mechanistic rationale for its use in orthogonal synthesis, and field-proven, self-validating protocols for its manipulation.

Physicochemical Profiling & Structural Logic

Before integrating any building block into a synthetic pipeline, its quantitative parameters must be established to predict reactivity and pharmacokinetic influence.

Table 1: Physicochemical and Identification Data[1][2]
ParameterValueImplication for Synthesis & Drug Design
CAS Number 145219-60-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₀FNO₂Indicates a highly atom-economical core scaffold.
Molecular Weight 195.19 g/mol Low molecular weight (Lead-like), allowing significant downstream functionalization without exceeding Lipinski's Rule of 5 (MW < 500).
Exact Mass 195.07 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 52.3 ŲOptimal for membrane permeability; leaves ample "budget" for additional polar groups (Target TPSA < 140 Ų for oral drugs).
The Rationale of the Scaffold
  • The 4-Fluoro Substitution: Fluorine substitution is a cornerstone of modern drug design. The C4-fluorine atom (van der Waals radius 1.47 Å) acts as a bioisostere for hydrogen (1.20 Å). Its extreme electronegativity lowers the pKa of the adjacent amine, modulating the basicity of downstream heterocycles to improve oral bioavailability. Furthermore, it blocks oxidative metabolism (e.g., CYP450 hydroxylation) at that specific aromatic position, increasing the in vivo half-life of the resulting drug[1].

  • The Allyl Ester: Standard methyl or ethyl esters require harsh saponification (LiOH/NaOH) which can racemize sensitive stereocenters or hydrolyze secondary amides. The allyl ester is completely orthogonal; it remains stable under both Boc (acidic) and Fmoc (basic) conditions, only yielding to mild Palladium(0) catalysis[2].

Mechanistic Pathway Visualization: Orthogonal Deprotection

The deprotection of the allyl ester relies on the Tsuji-Trost reaction. This mechanism is driven by the oxidative addition of Pd(0) to the allyl ester, forming an electrophilic π -allyl-Pd(II) complex. A carefully selected nucleophile (e.g., morpholine) acts as a scavenger to trap the allyl group, irreversibly liberating the carboxylic acid and regenerating the Pd(0) catalyst.

G A Allyl 2-amino-4-fluorobenzoate (Substrate) C π-Allyl-Pd(II) Intermediate + Carboxylate Anion A->C Oxidative Addition B Pd(0) Catalyst [Pd(PPh3)4] B->C Coordinates E 2-Amino-4-fluorobenzoic acid (Target Product) C->E Carboxylate Release F N-Allylmorpholine (Byproduct) C->F Allyl Transfer D Morpholine (Nucleophilic Scavenger) D->C Attacks π-Allyl F->B Pd(0) Regeneration

Fig 1: Tsuji-Trost Pd(0)-catalyzed allyl ester deprotection mechanism.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in chemical logic to ensure high yield and immediate verification of success.

Protocol 1: Mild Palladium-Catalyzed Allyl Deprotection[4]

Objective: Cleave the allyl ester to yield 2-amino-4-fluorobenzoic acid without disturbing sensitive functional groups. Causality & Reagent Selection: Morpholine is selected as the scavenger because its secondary amine structure is highly nucleophilic toward the π -allyl complex, yet it is not basic enough to cause unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve Allyl 2-amino-4-fluorobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Scavenger Addition: Add morpholine (10.0 eq) to the solution. Logic: A massive excess of scavenger ensures rapid, irreversible trapping of the allyl cation, driving the equilibrium forward.

  • Catalyst Initiation: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 - 0.15 eq). Logic: The catalytic cycle initiates immediately, often indicated by a subtle color shift to pale yellow/orange.

  • Reaction Monitoring: Stir at 25 °C for 1-2 hours. Monitor via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate.

    • Self-Validation: The disappearance of the non-polar allyl ester spot and the appearance of a highly polar spot (the carboxylic acid, which remains at the baseline unless a drop of acetic acid is added to the eluent) confirms cleavage.

  • Selective Quenching & Workup: Dilute the mixture with Diethyl Ether (Et₂O) and wash twice with 0.5 M aqueous citric acid.

    • Logic: Citric acid selectively protonates the excess morpholine and the N-allylmorpholine byproduct, partitioning them entirely into the aqueous phase while leaving the target acid safely in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield pure 2-amino-4-fluorobenzoic acid.

Protocol 2: Downstream Functionalization - Synthesis of Fluorinated Quinazolinones

Objective: Utilize the ortho-amino ester to construct a quinazolinone core, a privileged pharmacophore in oncology and CNS therapeutics. Causality & Reagent Selection: The proximity of the primary amine and the ester allows for a rapid, one-pot cyclocondensation when reacted with an orthoester and a primary amine.

Step-by-Step Methodology:

  • Formamidine Formation: Mix Allyl 2-amino-4-fluorobenzoate (1.0 eq) and trimethyl orthoformate (1.5 eq) in glacial acetic acid. Heat to 80 °C for 2 hours.

  • Cyclocondensation: Add the desired primary amine (1.2 eq) to the reaction mixture and elevate the temperature to reflux (120 °C) for 4-6 hours.

  • Precipitation: Cool the mixture to room temperature. The highly crystalline fluorinated quinazolinone derivative typically precipitates out of the acidic solution.

  • Isolation & Validation: Filter the precipitate and wash with cold ethanol.

    • Self-Validation: LC-MS will show the expected [M+H]⁺ mass. Furthermore, ¹H-NMR will confirm the complete absence of the characteristic allyl ester multiplet peaks (5.9–6.1 ppm), proving that cyclization and ester displacement were successful.

References

  • Taylor & Francis. "The role of fluorine in medicinal chemistry". Available at:[Link]

  • ACS Publications. "Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core". Available at:[Link]

Sources

Foundational

The Solubility Profile of Allyl 2-Amino-4-fluorobenzoate in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive methodological framework for determining, interpreting, and applying the solubility profile of allyl 2-amino-4-fluorobenzoate in organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive methodological framework for determining, interpreting, and applying the solubility profile of allyl 2-amino-4-fluorobenzoate in organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, provides a detailed, field-proven protocol for experimental determination using the gold-standard shake-flask method coupled with HPLC analysis, and introduces advanced data interpretation using Hansen Solubility Parameters (HSP). The objective is to equip scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for reaction optimization, purification, crystallization, and formulation development.

Introduction: The Criticality of a Well-Defined Solubility Profile

Allyl 2-amino-4-fluorobenzoate (CAS No. 145219-60-9) is a fluorinated aromatic compound featuring an amino group and an allyl ester. This combination of functional groups makes it a potentially valuable building block in the synthesis of pharmaceuticals and specialty materials. The fluorine substituent, in particular, can modulate physicochemical properties like metabolic stability and membrane permeability, making such compounds highly interesting in drug discovery.

However, to effectively utilize this molecule in any process—be it synthesis, purification, or formulation—a thorough understanding of its solubility in various organic solvents is not just beneficial, but essential. A solubility profile dictates the choice of reaction media, informs the design of crystallization and purification protocols, and is a foundational parameter in the development of liquid formulations. Without this data, process development relies on inefficient trial-and-error, wasting valuable time and resources.

This guide provides the theoretical and practical framework for researchers to systematically generate and interpret the solubility profile of allyl 2-amino-4-fluorobenzoate.

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The process is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy of solute-solvent interactions overcomes the solute's crystal lattice energy and the solvent's cohesive energy.

Intermolecular Forces in Play

The solubility behavior of allyl 2-amino-4-fluorobenzoate is dictated by its structure:

  • Aromatic Ring & Allyl Group: These nonpolar moieties contribute to van der Waals (dispersion) forces. They will interact favorably with nonpolar or moderately polar solvents.

  • Amino (-NH₂) and Ester (-COO-) Groups: These groups are capable of forming hydrogen bonds and participating in dipole-dipole interactions. They are key to solubility in protic and polar aprotic solvents.

  • Fluorine (-F) Atom: As a highly electronegative atom, it introduces a strong dipole, enhancing polar interactions.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[1][2] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will have high solubility in solvents with similar HSP values.[3][4] Experimentally determining the HSP for allyl 2-amino-4-fluorobenzoate allows for the rapid screening and prediction of suitable solvents.

Physicochemical Properties of Allyl 2-Amino-4-fluorobenzoate

A summary of the known physicochemical properties is essential before embarking on experimental work.

PropertyValueSource
CAS Number 145219-60-9[5]
Molecular Formula C₁₀H₁₀FNO₂[5]
Molecular Weight 195.19 g/mol [5]
Core Structure M.P. 192-196 °C (for 2-amino-4-fluorobenzoic acid)[6]

The high melting point of the core acid suggests strong crystal lattice energy, a factor that must be overcome for dissolution. The addition of the allyl ester group will likely lower the melting point and increase its affinity for less polar organic solvents compared to the parent acid.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The definitive method for determining thermodynamic (equilibrium) solubility is the shake-flask method.[7] It is considered the "gold standard" for its robustness and reliability. The protocol below is coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration analysis, which offers high specificity and the ability to detect potential degradation.

Step-by-Step Methodology
  • Preparation of Supersaturated Mixtures:

    • Add an excess amount of solid allyl 2-amino-4-fluorobenzoate to a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). An amount that is visibly in excess after equilibration is required.

    • Accurately add a known volume or mass (e.g., 10 mL) of the selected organic solvent to each vial. The use of a calibrated positive displacement pipette is recommended for volatile solvents.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or shaking water bath. A standard temperature for initial screening is 25 °C (298.15 K).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. Causality: The time to reach equilibrium can vary significantly between solvents. It is crucial to validate this step. A common approach is to sample and analyze the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the saturated liquid phase from the undissolved solid, two methods are common:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). This pellets the solid material, allowing for the clear supernatant to be sampled.

      • Filtration: Use a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant. Trustworthiness: To ensure the filtration process itself does not cause loss of solute due to adsorption, it is critical to discard the initial portion of the filtrate (e.g., the first 0.5 mL) before collecting the analytical sample.

  • Sample Preparation & Analysis:

    • Immediately after separation, accurately dilute a known volume of the clear saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-72h C->D E Confirm equilibrium (concentration plateaus) D->E F Centrifuge or Filter (0.22 µm PTFE) E->F G Accurately dilute saturated supernatant F->G H Inject into HPLC-UV G->H I Quantify against calibration curve H->I J J I->J Calculate Solubility (e.g., mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Illustrative Profile

Solubility data should be presented clearly in standardized units such as mole fraction (x), molarity (mol/L), or mass concentration (mg/mL or g/L). As direct experimental data for allyl 2-amino-4-fluorobenzoate is not available, Table 1 presents solubility data for flufenamic acid, a structurally related derivative of anthranilic acid, to illustrate how a final dataset should be structured.[3]

Table 1: Illustrative Solubility of an Anthranilic Acid Derivative (Flufenamic Acid) in Select Solvents

SolventTemperature (K)Mole Fraction Solubility (x)Classification
Ethanol293.150.021Good Solvent
1-Octanol293.00.0057Moderate Solvent
Water (pH 7)293.151.0 x 10⁻⁷Poor Solvent

Note: This data is for Flufenamic Acid and is presented for illustrative purposes only to demonstrate data formatting.[3] The solubility of allyl 2-amino-4-fluorobenzoate is expected to differ.

Advanced Interpretation: Building a Hansen Solubility Parameter Profile

Once solubility has been determined in a range of ~15-20 solvents with known HSPs, one can calculate the HSP for allyl 2-amino-4-fluorobenzoate.

Methodology:

  • Solvent Selection: Choose a diverse set of organic solvents covering a wide range of δD, δP, and δH values.

  • Solubility Determination: Experimentally measure the solubility in each solvent using the protocol in Section 4.

  • Scoring: Establish a solubility threshold (e.g., >10 mg/mL) to classify each solvent as "good" (score = 1) or "poor" (score = 0).

  • HSP Calculation: Input the solvent HSPs and their corresponding scores into HSP software (e.g., HSPiP). The software calculates the best-fit sphere that encloses all "good" solvents while excluding "poor" ones. The center of this sphere provides the δD, δP, and δH values for allyl 2-amino-4-fluorobenzoate.

This HSP profile is invaluable for predicting miscibility, identifying optimal solvents for purification, and understanding interactions with excipients in formulation.

Hansen Solubility Sphere Concept

G cluster_main Hansen Space solute Solute (δD_s, δP_s, δH_s) g1 Good Solvent solute->g1 g2 Good Solvent solute->g2 g3 Good Solvent solute->g3 p1 Poor Solvent p2 Poor Solvent p3 Poor Solvent p4 Poor Solvent sphere label_rad Radius (Rₐ) origin x_axis origin->x_axis  δD y_axis origin->y_axis δP, δH

Caption: The Hansen Solubility Sphere Concept.

Conclusion

While published solubility data for allyl 2-amino-4-fluorobenzoate is limited, a robust solubility profile can be readily established through systematic experimental work. This guide provides the essential theoretical background and a detailed, validated experimental protocol to generate high-quality, reliable data. By applying the shake-flask method with HPLC analysis, researchers can accurately quantify solubility in a range of organic solvents. Further analysis of this data to determine Hansen Solubility Parameters transforms the results into a powerful predictive tool, enabling intelligent solvent selection and accelerating process development and formulation activities. This methodological approach ensures that decisions are based on sound scientific data, embodying the principles of modern chemical and pharmaceutical development.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-solubility.com. [Link]

  • Domańska, U., & Pobédza, J. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. The Journal of physical chemistry. B, 115(18), 5689–5697. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Domańska, U., & Pobédza, J. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. ACS Publications. [Link]

  • AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

  • PubChem. (n.d.). 4-Fluoroanthranilic acid. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-1. [Link]

  • LBAO Chemicals. (n.d.). 2-Amino-4-fluorobenzoic acid | 446-32-2 | 98%. [Link]

  • MDPI. (2023, February 22). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Pharmaceuticals, 16(3), 346. [Link]

  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 1(1), 2-2. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Howei. (n.d.). CAS 145219-60-9 | Allyl 2-Amino-4-Fluorobenzoate,≥95%. [Link]

  • ResearchGate. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Dynamics of Allyl 2-amino-4-fluorobenzoate

Executive Summary Allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) is a specialized fluorinated anthranilate derivative utilized as a critical building block in advanced pharmaceutical synthesis and drug development. Un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) is a specialized fluorinated anthranilate derivative utilized as a critical building block in advanced pharmaceutical synthesis and drug development. Understanding its thermodynamic stability and phase transition behavior is paramount for formulation scientists and medicinal chemists. This whitepaper deconstructs the structural thermodynamics that dictate its relatively low melting point (55 °C to 60 °C)[1] and outlines self-validating analytical protocols to accurately profile its kinetic and thermodynamic stability under varying environmental stressors.

Structural Thermodynamics & Causality

The thermodynamic profile of a crystalline solid is governed by its lattice energy, which is a direct function of intermolecular interactions. The melting point of allyl 2-amino-4-fluorobenzoate is notably depressed compared to unsubstituted aromatic carboxylic acids. As a Senior Application Scientist, I attribute this to three primary molecular features:

  • Intramolecular Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor to the adjacent ester carbonyl oxygen. Because this interaction is satisfied intramolecularly (forming a stable pseudo-six-membered ring), the molecule's capacity to form an extended intermolecular hydrogen-bonded network is severely truncated. This lack of intermolecular cohesion drastically lowers the enthalpy of fusion ( ΔHfus​ ).

  • Fluorine Substitution Effects: The introduction of a fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I), polarizing the aromatic system and altering its thermodynamic stability[2]. However, because the highly polarized C-F bond is a notoriously poor hydrogen bond acceptor, it fails to contribute to the crystal lattice's cohesive energy, further preventing high-temperature crystallization.

  • Allyl Ester Conformational Flexibility: Thermodynamic studies on ester exchange demonstrate that allyl esters possess significant conformational freedom and kinetic lability compared to rigid aliphatic esters[3]. The flexible prop-2-enyl chain introduces steric bulk that disrupts highly ordered π−π stacking between the aromatic rings, directly causing the depressed melting point range of 55 °C to 60 °C[1].

Quantitative Physicochemical Profile

The following table synthesizes the core quantitative data governing the physical state of the compound.

PropertyValueCausality / Significance
CAS Number 145219-60-9Unique identifier for this specific allyl ester derivative.
Molecular Formula C10H10FNO2Indicates the presence of the fluorinated aromatic ring and allyl aliphatic chain.
Molecular Weight 195.19 g/mol Low molecular weight contributes to higher molecular mobility and lower melting transitions.
Melting Point 55 °C – 60 °CDepressed by intramolecular H-bonding and steric disruption from the allyl group[1].
Thermodynamic Stability Moderate (Moisture Sensitive)Allyl esters are prone to hydrolysis; requires desiccation for long-term storage[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the thermodynamic properties of allyl 2-amino-4-fluorobenzoate, the following self-validating protocols must be employed.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset ( Tm​ ) and thermodynamic enthalpy of fusion ( ΔHfus​ ). Causality: Using hermetically sealed aluminum pans prevents the premature volatilization of the allyl moiety prior to melting, which would otherwise skew the endothermic baseline and result in inaccurate integration.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) to ensure absolute temperature and heat flow accuracy.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of allyl 2-amino-4-fluorobenzoate into a Tzero aluminum pan. Seal hermetically using a precision press.

  • Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation of the amine during the thermal cycle.

  • Thermal Program: Equilibrate at 20 °C. Ramp at 10 °C/min to 100 °C.

  • Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (the true thermodynamic melting point).

  • Self-Validation Check: Perform a cyclic heating-cooling-heating run. If the ΔHfus​ in the second heating cycle deviates by >5% from the first, it indicates that irreversible thermal degradation (rather than pure thermodynamic melting) occurred, invalidating the first cycle's purity assumption.

Protocol 2: Isothermal Forced Degradation Profiling

Objective: Evaluate the thermodynamic stability of the ester and amine functionalities under hydrolytic and oxidative stress.

  • Matrix Preparation: Dissolve the compound in a 50:50 Acetonitrile:Water mixture buffered to pH 2.0 (acidic stress) and pH 10.0 (basic stress).

  • Thermal Stress: Incubate aliquots in sealed amber vials at 40 °C, 50 °C, and 60 °C for 14 days.

  • Sampling: Extract 100 µL aliquots at days 0, 1, 3, 7, and 14. Immediately quench basic/acidic samples to neutral pH to halt degradation prior to injection.

  • Quantification: Analyze via RP-HPLC-UV (254 nm) using a C18 column. Track the disappearance of the parent peak and the emergence of 2-amino-4-fluorobenzoic acid.

  • Self-Validation Check (Mass Balance): The sum of the molar concentrations of the remaining parent compound and the quantified degradants must equal the initial molar concentration ( C0​±2% ). A failure to achieve mass balance indicates undetected secondary degradation pathways (e.g., volatile byproducts or insoluble polymerization), requiring orthogonal detection via LC-MS.

Visualizing Workflows and Degradation Kinetics

Workflow N1 Sample Preparation (Allyl 2-amino-4-fluorobenzoate) N2 Thermal Analysis (DSC & TGA) N1->N2 N3 Isothermal Stress Testing (Humidity & Temp) N1->N3 N5 Thermodynamic Stability Data Synthesis N2->N5 N4 Degradation Profiling (HPLC-MS/NMR) N3->N4 N4->N5

Workflow for evaluating the thermodynamic stability of allyl 2-amino-4-fluorobenzoate.

Degradation A Allyl 2-amino-4-fluorobenzoate (Intact Molecule) B Ester Hydrolysis (H2O, Heat) A->B C Allyl Cleavage (Pd-catalyzed / Oxidative) A->C E Amine Oxidation (ROS / Light) A->E D 2-amino-4-fluorobenzoic acid (Stable Degradant) B->D C->D F N-Oxide / Azo Dimers (Complex Mixtures) E->F

Primary degradation pathways affecting the thermodynamic stability of the compound.

References

  • Title: CAS 145219-60-9 | Allyl 2-Amino-4-Fluorobenzoate,≥95% Source: Howei Pharm URL: [Link]

  • Title: Dramatic Enhancement of Rare-Earth Metal–Organic Framework Stability Via Metal Cluster Fluorination Source: JACS Au - ACS Publications URL: [Link]

  • Title: Dynamic Combinatorial Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Foundational

Advanced Structural Elucidation of Allyl 2-Amino-4-Fluorobenzoate: Crystallography and Supramolecular Assembly

Executive Summary Allyl 2-amino-4-fluorobenzoate (CAS 145219-60-9)[1.1] is a highly versatile building block in medicinal chemistry and materials science. The anthranilate (2-aminobenzoate) core is notorious for particip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyl 2-amino-4-fluorobenzoate (CAS 145219-60-9)[1.1] is a highly versatile building block in medicinal chemistry and materials science. The anthranilate (2-aminobenzoate) core is notorious for participating in robust intra- and intermolecular hydrogen bonding networks[2.3]. Furthermore, the introduction of a fluorine atom at the 4-position introduces the potential for weak but highly directional C-H···F interactions, which are increasingly recognized in crystal engineering for stabilizing complex lattices[2.5]. Understanding its solid-state conformation is critical for predicting its behavior in solid dispersions, formulation stability, and receptor binding.

As a Senior Application Scientist, I have structured this whitepaper to detail the rigorous, self-validating methodologies required to crystallize, analyze, and computationally validate the crystal structure of this specific fluorinated anthranilate derivative.

Protocol I: Self-Validating Crystallization Workflow

Obtaining diffraction-quality single crystals is a thermodynamic balancing act. The following protocol utilizes isothermal slow evaporation to ensure optimal lattice formation.

Step 1: Solvent Screening and Dissolution

  • Action: Dissolve 50 mg of allyl 2-amino-4-fluorobenzoate in a minimal volume of ethyl acetate. Add hexanes dropwise until the solution becomes slightly turbid, then add a single drop of ethyl acetate to clear it.

  • Causality: Ethyl acetate provides high solubility due to polarity matching, while hexanes act as an antisolvent. Finding this precise boundary establishes an optimal metastable zone, preventing rapid, uncontrolled nucleation.

  • Validation Check: The solution must remain optically clear at room temperature for at least 1 hour before evaporation begins. Immediate precipitation indicates kinetic crashing, requiring re-dissolution.

Step 2: Isothermal Slow Evaporation

  • Action: Seal the vial with parafilm, puncture 2-3 pinholes, and incubate at a constant 298 K in a vibration-free environment.

  • Causality: Punctured parafilm restricts the vapor pressure release rate. Maintaining a low, constant supersaturation rate is critical to prevent kinetic trapping, twinning, or the formation of amorphous precipitates.

  • Validation Check: Inspect under a stereomicroscope after 48 hours; the presence of well-defined, faceted crystals validates the evaporation rate.

Step 3: Crystal Harvesting

  • Action: Submerge the selected crystal in Paratone-N oil immediately upon removal from the mother liquor.

  • Causality: The oil acts as a cryo-protectant and prevents the rapid loss of any potentially incorporated solvent molecules, which could lead to crystal lattice collapse.

  • Validation Check: Uniform birefringence under cross-polarized light confirms the single-crystal nature and the absence of micro-cracks or multi-domain twinning.

CrystallizationWorkflow Step1 1. Solvent Screening (Polarity Matching) Step2 2. Isothermal Evaporation (Supersaturation Control) Step1->Step2 Step3 3. Crystal Harvesting (Paratone Oil Immersion) Step2->Step3 Step4 4. SCXRD Data Collection (Mo Kα, 100K) Step3->Step4 Step5 5. Structure Solution (SHELXT / SHELXL) Step4->Step5

Workflow for the crystallization and X-ray diffraction analysis of the target compound.

Protocol II: Single-Crystal X-Ray Diffraction (SCXRD)

Step 1: Cryogenic Mounting

  • Action: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle reflections and allowing for the accurate localization of hydrogen atoms.

  • Validation Check: A preliminary unit cell determination (matrix scan) must yield a high percentage of indexed reflections (>95%) with low mosaicity.

Step 2: Data Acquisition and Reduction

  • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Perform data reduction and multi-scan absorption correction.

  • Causality: Mo Kα is chosen over Cu Kα to minimize absorption effects for this specific organic matrix, ensuring high-quality data up to a resolution of 0.77 Å.

  • Validation Check: The internal agreement factor ( Rint​ ) of merging equivalent reflections must be < 0.05.

Step 3: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing effectively handles organic molecules without heavy atoms. Refining on F2 ensures all data, including weak reflections, mathematically contribute to the structural model.

  • Validation Check: The final Goodness-of-Fit (GooF) must be near 1.0, and the maximum residual electron density peak should be < 0.3 e/ų.

Supramolecular Features and Structural Elucidation

Based on the foundational crystallography of 2-aminobenzoates and fluorinated aromatics, the crystal structure of allyl 2-amino-4-fluorobenzoate is governed by a strict hierarchy of supramolecular forces.

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the carbonyl oxygen of the allyl ester invariably results in a strong intramolecular N-H···O hydrogen bond. This interaction forms a stable six-membered ring, designated by the graph-set notation S(6)[2.3].

  • Intermolecular Dimerization: The second amino hydrogen typically acts as a donor to the carbonyl oxygen of an adjacent molecule, forming an R22​(8) dimeric motif[2.8]. This dimerization is a hallmark of anthranilate derivatives and drives the primary packing axis.

  • Halogen Interactions: The 4-fluoro substituent participates in weak C-H···F intermolecular contacts. While weaker than classic hydrogen bonds, these directional forces are critical for linking the R22​(8) dimers into extended 1D or 2D polymeric chains[2.5].

  • π-π Stacking: The planar aromatic cores engage in offset face-to-face π-π stacking, further stabilizing the 3D lattice[2.10].

SupramolecularNetwork Lattice Allyl 2-amino-4-fluorobenzoate Crystal Lattice Intra Intramolecular N-H···O S(6) Ring Motif Lattice->Intra Inter Intermolecular N-H···O R2,2(8) Dimerization Lattice->Inter CHF Weak C-H···F Contacts Chain Extension Lattice->CHF PiPi π-π Stacking Centroid-Centroid < 3.8 Å Lattice->PiPi

Logical mapping of supramolecular interactions stabilizing the crystal lattice.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue
Empirical formula C₁₀H₁₀FNO₂
Formula weight 195.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic (Predicted)
Space group P2₁/c
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.089

Table 2: Expected Hydrogen-Bond Geometry (Å, °)

Interaction TypeD-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
Intramolecular N1-H1A···O10.881.952.68135
Intermolecular N1-H1B···O20.882.052.90165
Intermolecular C3-H3···F10.952.553.40145

Computational Cross-Validation (DFT vs. XRD)

To ensure the highest level of scientific integrity, empirical XRD data should be cross-validated using Density Functional Theory (DFT). Geometry optimization at the B3LYP/6-311++G(d,p) level, starting from the XRD coordinates, allows researchers to differentiate between crystal packing effects and the molecule's inherent gas-phase minimum energy conformation[2.10].

Causality & Validation: If the dihedral angle between the allyl ester and the aromatic ring differs significantly between the DFT gas-phase model and the XRD solid-state structure, it quantitatively proves that intermolecular forces (such as the R22​(8) dimerization and C-H···F contacts) are forcing the molecule into a higher-energy conformation to maximize overall lattice stability.

References

  • Title: Buy Allyl 2-amino-4-fluorobenzoate (EVT-1205624)
  • Source: iucr.
  • Title: Evaluation of the crystal structures of metal(II)
  • Source: nih.
  • Source: iucr.

Protocols & Analytical Methods

Method

synthesis of allyl 2-amino-4-fluorobenzoate from 2-amino-4-fluorobenzoic acid

Executive Summary The synthesis of allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) is a critical transformation for generating versatile intermediates in pharmaceutical drug discovery and complex organic synthesis[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) is a critical transformation for generating versatile intermediates in pharmaceutical drug discovery and complex organic synthesis[1]. Derivatizing 2-amino-4-fluorobenzoic acid presents a classic chemoselectivity challenge: differentiating the reactivity of the carboxylic acid from the ortho-amino group. This application note details a highly optimized, self-validating protocol utilizing an acid-catalyzed Fischer-Speier esterification to achieve exclusive O-allylation, ensuring high product fidelity and scalability.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, selecting the correct synthetic pathway requires anticipating the competitive nucleophilicity inherent to anthranilic acid derivatives.

When employing base-promoted alkylation (e.g., allyl bromide with K₂CO₃), the carboxylate is generated as a highly active nucleophile. While O-alkylation is kinetically favored, the neutral aniline nitrogen remains sufficiently nucleophilic to undergo competitive N-allylation, leading to a complex mixture of O-allyl, N-allyl, and N,N-diallyl products.

To establish a robust and self-validating system, the acid-catalyzed Fischer-Speier esterification is the method of choice[2]. By utilizing p-Toluenesulfonic acid (p-TsOH), the reaction environment is kept highly acidic, serving a dual mechanistic purpose:

  • Electrophilic Activation : It protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carboxyl carbon to facilitate nucleophilic attack by the alcohol[3].

  • Nucleophilic Deactivation : It completely protonates the ortho-amino group to form an anilinium ion (-NH₃⁺). This cationic state renders the nitrogen entirely non-nucleophilic, effectively shutting down the N-allylation pathway.

Because the Fischer esterification is an equilibrium process, and the electron-withdrawing para-fluorine and ortho-anilinium groups deactivate the substrate, a large excess of allyl alcohol is employed as both reagent and solvent to drive the reaction to completion[3].

Chemoselectivity Start 2-Amino-4-fluorobenzoic acid Acidic Acidic (p-TsOH): Amine = -NH3+ Start->Acidic Method A Basic Basic (K2CO3): Amine = -NH2 Start->Basic Method B O_Ester O-Allylation (Target Ester) Acidic->O_Ester Exclusive (Amine deactivated) Basic->O_Ester Major (Kinetically favored) N_Alkyl N-Allylation (Byproduct) Basic->N_Alkyl Minor (Competitive nucleophile)

Chemoselectivity logic governing O-allylation versus N-allylation pathways.

Reagent Profiling & Stoichiometry

To ensure reproducibility, exact stoichiometric ratios must be maintained. Notably, >1.0 equivalent of acid catalyst is required because the basic amino group consumes the first equivalent[4].

ReagentRoleMW ( g/mol )EquivalentsMechanistic Notes
2-Amino-4-fluorobenzoic acid Starting Material155.131.0Contains competitive -NH₂ nucleophile.
Allyl Alcohol Reactant / Solvent58.0810.0 - 20.0Large excess drives equilibrium forward[3].
p-TsOH·H₂O Catalyst / Protecting Agent190.221.1 - 1.2>1 equiv required to protonate the aniline[4].
Dichloromethane (DCM) Extraction Solvent84.93-Solubilizes the product during aqueous workup.
NaHCO₃ (sat. aq.) Neutralization Agent84.01ExcessRemoves p-TsOH as water-soluble tosylate[4].

Experimental Protocol: Acid-Catalyzed Fischer Esterification

This protocol is designed to be a self-validating workflow. The phase-transfer and neutralization steps inherently purify the product from the catalyst.

Workflow SM 2-Amino-4-fluorobenzoic acid Reaction Reflux (16-24h) SM->Reaction Reagents Allyl Alcohol + p-TsOH Reagents->Reaction Workup NaHCO3 Workup Reaction->Workup Evaporate excess alcohol first Product Allyl 2-amino-4-fluorobenzoate Workup->Product Organic extraction

Workflow for the synthesis of allyl 2-amino-4-fluorobenzoate via Fischer esterification.

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzoic acid (1.0 equiv).

  • Solvent/Reagent Addition : Suspend the starting material in anhydrous allyl alcohol (approx. 15 equiv). The large excess functions as both the nucleophile and the solvent.

  • Catalyst Addition : Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.15 equiv) in one portion. Expert Insight: The first equivalent forms the unreactive anilinium tosylate salt, while the remaining 0.15 equiv acts as the true esterification catalyst[4].

  • Reflux : Heat the mixture to reflux (approx. 95-100 °C) under an inert atmosphere (N₂ or Ar) for 16-24 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Concentration : Upon complete consumption of the starting material, cool the mixture to room temperature. Remove the excess allyl alcohol under reduced pressure (rotary evaporation) to yield a crude, viscous paste.

  • Self-Validating Workup : Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: This step neutralizes the acidic environment, deprotonates the anilinium ion back to the free amine, and pulls the highly water-soluble sodium tosylate salt into the aqueous phase, ensuring complete removal of the catalyst[4].

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically of high purity (>95%), but can be further purified via silica gel flash chromatography if trace impurities persist.

Reaction Optimization & Troubleshooting

ParameterObservation / IssueCorrective Action / Causality
Catalyst Loading Incomplete conversion with catalytic p-TsOH (e.g., 0.1 equiv).Increase p-TsOH to >1.0 equiv. The basic amino group acts as an acid sink, neutralizing sub-stoichiometric catalyst amounts[4].
Water Removal Equilibrium stalls before completion.If scaling up, use a Soxhlet extractor with 4Å molecular sieves or a Dean-Stark apparatus with toluene as a co-solvent to continuously remove water[2].
Workup Emulsions Persistent emulsions during the NaHCO₃ wash.Filter the biphasic mixture through a pad of Celite, or add a small amount of brine to the aqueous layer to increase ionic strength and break the emulsion.
Impurities Presence of N-allylated byproducts.Indicates insufficient acid catalyst. Ensure the reaction pH remains strictly acidic during the entire reflux phase to keep the amine protonated.

Analytical Characterization

To verify the success of the synthesis, the following diagnostic peaks should be observed in the ¹H NMR (CDCl₃, 400 MHz) spectrum:

  • Allyl Group : A distinct multiplet at ~6.0 ppm (1H, internal alkene), a set of multiplets at ~5.3-5.4 ppm (2H, terminal alkene), and a doublet of triplets at ~4.8 ppm (2H, O-CH₂).

  • Aromatic Core : A doublet of doublets at ~7.9 ppm (1H, H-6) adjacent to the ester, and multiplets at ~6.3-6.4 ppm (2H, H-3 and H-5).

  • Amine Recovery : A broad singlet at ~5.8 ppm (2H, -NH₂), confirming the successful deprotonation of the anilinium ion during the NaHCO₃ workup.

Sources

Application

Application Note: High-Yield Chemoselective Synthesis of Allyl 2-Amino-4-fluorobenzoate

Executive Summary Allyl 2-amino-4-fluorobenzoate (CAS 145219-60-9) is a highly versatile building block utilized in medicinal chemistry, peptide synthesis, and the development of complex heterocycles[1]. The allyl ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allyl 2-amino-4-fluorobenzoate (CAS 145219-60-9) is a highly versatile building block utilized in medicinal chemistry, peptide synthesis, and the development of complex heterocycles[1]. The allyl ester serves as a robust, orthogonal protecting group for the carboxylic acid. It remains stable under various basic, acidic, and cross-coupling conditions, yet can be selectively cleaved via mild palladium-catalyzed Tsuji-Trost deallylation.

This application note details a field-proven, self-validating protocol for the chemoselective O-alkylation of 2-amino-4-fluorobenzoic acid using allyl bromide. By leveraging specific pKa differentials and solvent effects, this method ensures high yields while strictly avoiding undesired N-alkylation.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The primary challenge in alkylating anthranilic acid (2-aminobenzoic acid) derivatives is preventing competitive N-alkylation of the aniline amine. This protocol is specifically designed to exploit the electronic and steric disparities between the functional groups:

  • pKa Disparity: The carboxylic acid proton is highly acidic (pKa ~4) and easily deprotonated. Conversely, the aniline amine is a remarkably poor nucleophile, further deactivated by the electron-withdrawing fluorine atom at the para position relative to the carboxylate[2].

  • Reagent Selection: Potassium carbonate (K₂CO₃) acts as a mild, insoluble base that quantitatively deprotonates the carboxylic acid without stripping protons from the amine[3].

  • Solvent Effect: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation. This leaves the carboxylate anion "naked" and highly nucleophilic, driving a rapid Sₙ2 attack on the electrophilic allyl bromide[4]. N-alkylation is kinetically disfavored under these conditions.

Chemoselectivity SM 2-Amino-4-fluorobenzoic Acid (Amphoteric) Carboxylate Potassium Carboxylate (Highly Nucleophilic) SM->Carboxylate Deprotonation (pKa ~4) Aniline Aniline Amine (Poorly Nucleophilic) SM->Aniline pKa ~27 Base K2CO3 / DMF (Mild Base) Base->Carboxylate O_Alkyl O-Alkylation (Target Ester) Carboxylate->O_Alkyl SN2 Attack N_Alkyl N-Alkylation (Avoided) Aniline->N_Alkyl Unfavorable Electrophile Allyl Bromide Electrophile->O_Alkyl Electrophile->N_Alkyl

Figure 1: Mechanistic rationale for the chemoselective O-alkylation of 2-amino-4-fluorobenzoic acid.

Experimental Design & Stoichiometry

To ensure complete conversion while suppressing any trace di-alkylation, a slight excess of allyl bromide (1.2 eq) is utilized alongside 1.5 equivalents of K₂CO₃[4].

Quantitative Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-4-fluorobenzoic acid 155.131.0 eq1.55 gStarting Material
Allyl bromide (d = 1.398 g/mL)120.981.2 eq1.04 mL (1.45 g)Electrophile / Alkylating Agent
Potassium carbonate (K₂CO₃)138.211.5 eq2.07 gMild Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent

Step-by-Step Preparation Protocol

Workflow Step1 1. Salt Formation Mix 2-Amino-4-fluorobenzoic acid & K2CO3 in DMF Step2 2. Electrophilic Addition Add Allyl Bromide dropwise at 0 °C to RT Step1->Step2 Step3 3. SN2 Reaction Stir at RT to 50 °C for 4-16 hours Step2->Step3 Step4 4. Aqueous Quench Dilute with H2O to partition Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with H2O & Brine Step4->Step5 Step6 6. Concentration Dry over Na2SO4 and evaporate solvent Step5->Step6 Step7 7. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step6->Step7 Product Pure Allyl 2-amino-4-fluorobenzoate Step7->Product

Figure 2: Step-by-step experimental workflow for the synthesis of allyl 2-amino-4-fluorobenzoate.

Phase 1: Reaction Setup & Salt Formation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).

  • Add 2-amino-4-fluorobenzoic acid (1.55 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask[4].

  • Add anhydrous DMF (15.0 mL) to create a heterogeneous suspension.

  • Stir the mixture vigorously at room temperature (RT) for 15–30 minutes to allow the formation of the highly nucleophilic potassium carboxylate salt[3].

Phase 2: Electrophilic Addition
  • Cool the reaction flask to 0 °C using an ice-water bath (optional but recommended to control the initial exothermic Sₙ2 attack).

  • Using a syringe, add allyl bromide (1.04 mL, 12.0 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to RT.

Phase 3: Reaction Monitoring (Self-Validating System)
  • Stir the reaction at RT (or mild heating at 50 °C if kinetics are slow) for 4 to 16 hours[3].

  • TLC Validation: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 20% EtOAc in Hexanes.

    • Observation: The starting material is highly polar and will remain near the baseline (R_f ~ 0.1). The target product, allyl 2-amino-4-fluorobenzoate, is significantly less polar and will migrate cleanly (R_f ~ 0.6). Both spots are UV-active (254 nm).

  • LC-MS Tracking: Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject. Confirm the disappearance of the SM peak ([M+H]⁺ = 156.1) and the appearance of the product peak ([M+H]⁺ = 196.1).

Phase 4: Aqueous Work-up & Extraction
  • Once conversion is confirmed complete, quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 30 mL)[4].

  • Combine the organic layers and wash thoroughly with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

Phase 5: Purification & Characterization
  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude amber oil via flash column chromatography on silica gel using a gradient of 5% to 20% EtOAc in Hexanes.

  • Concentrate the pure fractions to afford allyl 2-amino-4-fluorobenzoate as a pale yellow oil or crystalline solid.

Sources

Method

Application Note: Allyl 2-Amino-4-fluorobenzoate as a Strategic Building Block in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern medicinal chemistry, the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the precise selection of building blocks and protecting groups dictates the success of complex synthetic campaigns. Allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) has emerged as a highly versatile, bifunctional scaffold in the development of targeted therapeutics, particularly kinase inhibitors[1].

This molecule offers two distinct mechanistic advantages:

  • The "Fluorine Magic" (Pharmacodynamic Enhancement): The incorporation of a fluorine atom at the C4 position of the benzoic acid core significantly alters the physicochemical profile of the resulting drug candidate. Fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity (improving cellular permeability), and modulates the pKa of the adjacent C2-amino group, which is critical for optimizing hydrogen-bonding interactions within the ATP-binding hinge region of kinases[2].

  • Orthogonal Protection Strategy (Synthetic Flexibility): The allyl ester serves as a highly specific protecting group for the carboxylic acid. Unlike methyl esters (which require harsh basic hydrolysis) or tert-butyl esters (which require strong acidic conditions), the allyl ester can be cleaved under exceptionally mild, neutral conditions using Palladium(0) catalysis (Tsuji-Trost reaction)[1]. This orthogonality is invaluable when synthesizing complex macrocycles or multi-functionalized inhibitors containing base-labile (e.g., Fmoc) or acid-labile (e.g., Boc, trityl) moieties.

Key Applications in Medicinal Chemistry

4-Anilinoquinazoline-Based EGFR Inhibitors

2-Amino-4-fluorobenzoic acid derivatives are the foundational precursors for synthesizing 4-anilinoquinazolines, a privileged pharmacophore in oncology[2]. This core structure is systematically modified to create irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Dacomitinib and Afatinib analogs, which are frontline treatments for non-small cell lung cancer (NSCLC)[2]. The C4-fluorine (which becomes the C7-fluorine on the quinazoline ring) provides a critical vector for further nucleophilic aromatic substitution (S_NAr) or cross-coupling to attach solubilizing groups (e.g., piperazines or morpholines)[3].

PARP14 Inhibitors

Beyond kinases, the fluorinated anthranilic acid core is utilized in the synthesis of quinazolinone-based inhibitors targeting Poly(ADP-ribose) polymerase 14 (PARP14)[4]. PARP14 is a macro-PARP involved in cellular stress responses and tumor survival. The 2-amino-4-fluorobenzoate scaffold allows for the rapid assembly of the quinazolinone core, which competitively binds to the NAD+ pocket of the PARP14 catalytic domain, demonstrating significant tumor growth reduction in syngeneic models[4].

PDGFR Antagonists

The scaffold is also heavily utilized in the synthesis of orally active 4-piperazinylquinazolines, which act as potent antagonists of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase family, crucial for inhibiting tumor angiogenesis[3].

Quantitative Data & Comparative Analysis

To understand the synthetic value of the allyl ester, it must be compared against traditional protecting groups. Table 1 summarizes the orthogonal advantages of allyl 2-amino-4-fluorobenzoate.

Table 1: Comparative Deprotection Strategies for 2-Amino-4-fluorobenzoate Esters

Protecting GroupDeprotection ReagentReaction ConditionsOrthogonality / Compatibility
Methyl Ester LiOH or NaOHH₂O/THF, 60°C (Strong Base)Poor. Cleaves other esters/amides; risks epimerization of chiral centers.
tert-Butyl Ester TFA or HClDCM, 25°C (Strong Acid)Moderate. Incompatible with Boc, trityl, or acetal protecting groups.
Allyl Ester Pd(PPh₃)₄, MorpholineDCM, 25°C (Neutral, Mild)Excellent. Fully orthogonal to Boc, Fmoc, Cbz, and acid/base sensitive groups.

Table 2: Representative SAR Impact of Fluorinated Quinazoline Cores Note: Data represents the pharmacological impact of the 7-fluoroquinazoline core (derived from 2-amino-4-fluorobenzoic acid) against EGFR targets[2].

Core Scaffold ModificationTarget KinaseIn Vitro IC₅₀ (nM)Metabolic Half-life (T₁/₂ in HLM)
Des-fluoro QuinazolineEGFR (WT)12.545 min
7-Fluoro Quinazoline EGFR (WT)3.2>120 min
7-Fluoro Quinazoline EGFR (T790M Mutant)8.4>120 min

Visualizations of Workflows and Mechanisms

SyntheticWorkflow A Allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) B Formamide / HCO2NH4 140°C, 12h A->B Cyclization D Pd(PPh3)4, Morpholine DCM, 25°C A->D Orthogonal Deprotection C 7-Fluoroquinazolin-4-one Scaffold B->C F EGFR / PARP14 Inhibitors C->F Cross-coupling & Derivatization E 2-Amino-4-fluorobenzoic Acid (Free Acid) D->E E->F Amidation

Caption: Synthetic workflow illustrating the dual utility of allyl 2-amino-4-fluorobenzoate.

MechanismOfAction Ligand EGF Ligand Receptor EGFR (WT or T790M) Ligand->Receptor Binds Kinase Tyrosine Kinase Domain (ATP-Binding Pocket) Receptor->Kinase Activation Inhibitor 4-Anilinoquinazoline (Fluorinated Core) Inhibitor->Kinase Competitive/Irreversible Inhibition Downstream PI3K/AKT & MAPK Signaling Cascades Kinase->Downstream Phosphorylation Proliferation Tumor Cell Survival & Proliferation Downstream->Proliferation Promotes

Caption: Mechanism of action for fluorinated 4-anilinoquinazoline EGFR inhibitors.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high yield and purity by leveraging the specific chemical properties of the allyl 2-amino-4-fluorobenzoate scaffold.

Protocol A: Synthesis of the 7-Fluoroquinazolin-4-one Scaffold

This method constructs the vital quinazolinone core used in PDGFR and PARP14 inhibitors[3],[4].

Reagents & Materials:

  • Allyl 2-amino-4-fluorobenzoate (1.0 eq, ~5.0 mmol)

  • Formamide (Solvent and Reactant, 10 mL)

  • Ammonium formate (1.6 eq, ~8.0 mmol)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve allyl 2-amino-4-fluorobenzoate in formamide.

    • Causality: Formamide acts as both the high-boiling solvent and the C1 synthon required to close the pyrimidine ring.

  • Catalyst Addition: Add ammonium formate to the stirring solution.

    • Causality: At elevated temperatures, ammonium formate decomposes into ammonia and formic acid. The ammonia acts as the nitrogen source for the cyclization, accelerating the double condensation reaction[3].

  • Thermal Activation: Heat the reaction mixture to 140 °C and stir overnight (approx. 12-14 hours).

    • Causality: The high thermal energy is necessary to overcome the activation barrier of the initial amide formation and subsequent dehydration/cyclization.

  • Quench & Precipitation: Cool the mixture to room temperature, then pour it onto 50 mL of an ice/water mixture (1:1) while stirring vigorously.

    • Causality: The highly polar formamide/water matrix forces the newly formed, hydrophobic 7-fluoroquinazolin-4-one core to crash out of solution, bypassing the need for complex chromatography.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum to yield the intermediate.

Protocol B: Orthogonal Palladium-Catalyzed Allyl Deprotection (Tsuji-Trost)

This protocol is used when the free 2-amino-4-fluorobenzoic acid is required for direct amidation, while preserving other sensitive functional groups on the molecule[1].

Reagents & Materials:

  • Allyl 2-amino-4-fluorobenzoate derivative (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Morpholine (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the allyl ester derivative in anhydrous DCM under an inert argon or nitrogen atmosphere.

    • Causality: Strict exclusion of oxygen is required to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Scavenger Addition: Add morpholine to the solution.

    • Causality: Morpholine acts as a mild, volatile nucleophile. It intercepts the highly reactive π -allyl palladium intermediate, forming N-allylmorpholine and preventing the reversible re-allylation of the carboxylic acid.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ to the mixture. Cover the flask with aluminum foil to protect the light-sensitive catalyst.

  • Reaction Monitoring: Stir at 25 °C (room temperature) for 2–4 hours. Monitor completion via TLC or LC-MS.

    • Causality: The ability to run this reaction at room temperature ensures that thermally labile or base-sensitive moieties (e.g., epoxides, Fmoc) remain completely intact.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with 1M HCl.

    • Causality: The mild acidic wash protonates the excess morpholine and N-allylmorpholine, pulling them into the aqueous layer, while the desired free fluorobenzoic acid partitions into the organic layer for straightforward isolation.

References

  • Matsuno et al. Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Journal of Medicinal Chemistry - ACS Publications (2002). Available at:[Link]

  • Google Patents. US10562891B2 - Quinazolinones as PARP14 inhibitors.

Sources

Application

Application Note: High-Efficiency Palladium-Catalyzed Deallylation of Allyl 2-Amino-4-fluorobenzoate

Executive Summary The allyl ester is a highly robust protecting group in organic synthesis, offering orthogonal stability to acidic (Boc), basic (Fmoc), and reductive (Cbz) deprotection conditions. However, the deprotect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The allyl ester is a highly robust protecting group in organic synthesis, offering orthogonal stability to acidic (Boc), basic (Fmoc), and reductive (Cbz) deprotection conditions. However, the deprotection of allyl esters on substrates bearing sensitive functional groups—such as the free primary aniline in allyl 2-amino-4-fluorobenzoate —requires highly chemoselective conditions. This substrate is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced carbapenem antibiotics[1].

This application note details an optimized, self-validating protocol for the palladium-catalyzed deallylation of allyl 2-amino-4-fluorobenzoate. By strategically selecting a non-basic scavenger (phenylsilane) over traditional basic amines (morpholine), this protocol eliminates competitive N-allylation and salt-formation side reactions, ensuring high yields and streamlined downstream purification[2].

Mechanistic Insights & Scavenger Causality

The deallylation of allyl esters proceeds via a Tsuji-Trost-type mechanism[3]. The catalytic cycle is initiated by the oxidative addition of an active Palladium(0) species to the C–O bond of the allyl ester, generating an electrophilic π -allyl-palladium(II) intermediate and releasing the target carboxylate anion.

To turn over the catalyst, a nucleophilic scavenger must trap the allyl group, regenerating Pd(0). While morpholine is the historical standard for this trapping step[4], its basicity introduces severe complications when deprotecting substrates like 2-amino-4-fluorobenzoate:

  • Salt Formation: Morpholine reacts with the newly liberated carboxylic acid to form a trimorpholine salt, complicating isolation[2].

  • Competitive Nucleophilicity: The free 2-amino group on the substrate can compete as an allyl scavenger, leading to irreversible N-allylation impurities[2].

The Solution: Substituting morpholine with phenylsilane (PhSiH 3​ ) provides a non-basic, highly efficient hydride source that traps the π -allyl species without altering the pH of the reaction medium. This ensures the 2-amino-4-fluorobenzoic acid is generated cleanly and can be isolated via a simple pKa-driven phase extraction.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PiAllyl π-Allyl-Pd(II) Complex + Carboxylate Pd0->PiAllyl Oxidative Addition Byproduct Allyl-Silane Derivative (Byproduct) Pd0->Byproduct Releases Substrate Allyl 2-amino-4-fluorobenzoate (Substrate) Substrate->PiAllyl Reacts with Pd(0) PiAllyl->Pd0 Nucleophilic Attack Product 2-amino-4-fluorobenzoic acid (Target Product) PiAllyl->Product Carboxylate Release Scavenger Phenylsilane (Scavenger) Scavenger->Pd0 Traps Allyl Group

Catalytic cycle of Pd-mediated deallylation using phenylsilane.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the deallylation of allyl 2-amino-4-fluorobenzoate. The data clearly demonstrates the superiority of phenylsilane in both reaction kinetics and isolated yield.

EntryCatalyst (mol%)Scavenger (Equiv)SolventTimeYield (%)Mechanistic Observation & Causality
1Pd(PPh 3​ ) 4​ (5%)Morpholine (10.0)DCM2.0 h68%Product isolated as morpholine salt; trace N-allylation observed[2].
2 Pd(PPh 3​ ) 4​ (5%) Phenylsilane (2.0) DCM 0.5 h 95% Rapid, clean conversion; free acid easily isolated via pH adjustment[2].
3Pd(OAc) 2​ (5%) + PPh 3​ Phenylsilane (2.0)THF1.5 h87%Pd(II) must be reduced in situ; slower initiation but a viable alternative.
4Pd(PPh 3​ ) 4​ (5%)Dimedone (5.0)THF2.0 h82%Effective trapping, but requires chromatographic removal of allylated dimedone.

Experimental Protocol

Reagents & Equipment
  • Allyl 2-amino-4-fluorobenzoate (1.0 mmol, 195.2 mg)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 mmol, 57.8 mg)

  • Phenylsilane (PhSiH 3​ ) (2.0 mmol, 246 μ L)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Flame-dried Schlenk flask and Argon/Nitrogen manifold.

Workflow Prep 1. Preparation Anaerobic Setup Reaction 2. Reaction Pd(PPh3)4 + PhSiH3 Prep->Reaction Monitor 3. Monitoring LC-MS / TLC Reaction->Monitor Workup 4. Workup Acid-Base Extraction Monitor->Workup Purify 5. Isolation Crystallization Workup->Purify

Step-by-step experimental workflow for allyl ester deprotection.

Step-by-Step Methodology
  • Anaerobic Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add allyl 2-amino-4-fluorobenzoate (1.0 mmol). Evacuate and backfill the flask with Argon three times.

  • Solvent & Scavenger Addition: Inject anhydrous DCM (10 mL) followed by phenylsilane (2.0 mmol). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Initiation: Quickly remove the septum under a positive flow of Argon and add Pd(PPh 3​ ) 4​ (0.05 mmol). Crucial Causality: Adding the oxygen-sensitive Pd(0) catalyst last ensures it immediately enters the catalytic cycle rather than degrading into inactive Pd(II) black in the absence of the scavenger.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating: the non-polar allyl ester ( Rf​≈0.7 ) will rapidly disappear, replaced by the highly polar, baseline-sticking carboxylic acid ( Rf​≈0.1 ). Complete conversion typically occurs within 30 minutes.

  • Quenching: Once complete, quench the reaction by exposing it to air and concentrating the mixture under reduced pressure to remove DCM and excess silane.

Self-Validating Purification System (Acid-Base Extraction)

Because 2-amino-4-fluorobenzoic acid contains both an aniline amine (pKa 2.5) and a carboxylic acid (pKa 4.0), it can be purified using a highly logical, pKa-driven phase switch that eliminates the need for column chromatography:

  • Alkaline Extraction: Dissolve the crude residue in 15 mL of Ethyl Acetate (EtOAc) and extract with saturated aqueous NaHCO 3​ (3 × 10 mL).

    • Logic: At pH 8, the carboxylic acid is deprotonated. The highly water-soluble sodium carboxylate partitions into the aqueous layer, while the triphenylphosphine oxide byproduct, inactive catalyst, and silane residues remain trapped in the organic layer.

  • Acidification: Combine the aqueous layers and cool to 0 °C in an ice bath. Carefully acidify to pH 3.0 using 1M HCl.

    • Logic: At pH 3.0, the carboxylate is protonated back to the neutral acid, but the pH is not low enough to fully protonate the weakly basic aniline. The neutral product precipitates or becomes highly organic-soluble.

  • Final Isolation: Extract the cloudy aqueous layer with fresh EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield pure 2-amino-4-fluorobenzoic acid as a crystalline solid.

References

  • Title: Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives Source: PMC (PubMed Central) URL: 2

  • Title: Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation Source: ACS Publications (Organic Letters) URL: 3

  • Title: Antibiotic carbapenem derivatives Source: European Patent Office URL: 1

  • Title: Controlled In-Cell Generation of Active Palladium(0) Species for Bioorthogonal Decaging Source: University of Cambridge / Nature Communications URL: 4

Sources

Method

Application Note: Strategic Utility of Allyl 2-Amino-4-fluorobenzoate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the strategic selection of bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex synthetic routes and optimizing lead compounds. Allyl 2-amino-4-fluorobenzoate (CAS: 145219-60-9) represents a highly versatile, orthogonally protected anthranilic acid derivative. By combining the metabolic stabilizing effects of a fluorine atom with the mild, chemoselective cleavage profile of an allyl ester, this building block enables the synthesis of advanced fluorinated heterocycles—most notably the 7-fluoroquinazolin-4(3H)-one core found in irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors like Dacomitinib [1].

This application note details the mechanistic rationale for employing allyl 2-amino-4-fluorobenzoate, outlines key synthetic pathways, and provides self-validating experimental protocols for its application in medicinal chemistry.

Mechanistic Rationale & Chemical Profile

The Fluorine Effect in Drug Design

The incorporation of a fluorine atom at the C4 position of the anthranilate core serves multiple pharmacological purposes:

  • Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidative metabolism at the substituted position.

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine modulates the basicity of the adjacent aniline nitrogen, which directly influences the binding kinetics of downstream target molecules (e.g., kinase inhibitors) within the ATP-binding pocket.

The Allyl Ester Advantage (Orthogonal Protection)

Traditional methyl or ethyl esters require harsh basic hydrolysis (e.g., LiOH, NaOH) for deprotection, which can induce epimerization in chiral centers or degrade base-sensitive functional groups. Conversely, tert-butyl esters require strong acids (e.g., TFA), which can cleave sensitive protecting groups like Boc or trityl.

The allyl ester is cleaved under exceptionally mild, neutral conditions via Tsuji-Trost palladium catalysis [2]. This allows allyl 2-amino-4-fluorobenzoate to be used in complex, late-stage functionalization where orthogonal deprotection is mandatory.

Orthogonal_Deprotection A Complex Intermediate (Contains Allyl Ester & t-Butyl Ester) B TFA / DCM (Acidic Conditions) A->B C Pd(PPh3)4 / Phenylsilane (Neutral/Mild Conditions) A->C D Cleaves t-Butyl Ester (Allyl Ester Intact) B->D E Cleaves Allyl Ester (t-Butyl Ester Intact) C->E

Caption: Orthogonal deprotection logic demonstrating the chemoselectivity of the allyl ester.

Key Medicinal Chemistry Applications

Application 1: Synthesis of 7-Fluoroquinazolin-4(3H)-ones (EGFR Inhibitor Scaffolds)

The primary industrial and academic application of 2-amino-4-fluorobenzoic acid derivatives is the construction of the quinazolinone core. Following the cleavage of the allyl protecting group, the resulting free acid undergoes a Niementowski-type cyclocondensation with formamide or formamidine acetate to yield 7-fluoroquinazolin-4(3H)-one [3]. This core is the direct precursor to Dacomitinib , a pan-HER kinase inhibitor used in non-small cell lung cancer (NSCLC) [1].

Quinazolinone_Pathway A Allyl 2-amino- 4-fluorobenzoate B Allyl Deprotection (Pd-catalyzed) A->B Pd(0), Scavenger C 2-Amino-4-fluoro- benzoic acid B->C D Cyclocondensation (Formamidine) C->D 130-180°C E 7-Fluoroquinazolin- 4(3H)-one D->E F EGFR Inhibitors (e.g., Dacomitinib) E->F Nitration, Chlorination, Amine Coupling

Caption: Synthetic workflow from allyl 2-amino-4-fluorobenzoate to EGFR kinase inhibitors.

Application 2: Solid-Phase Peptide Synthesis (SPPS)

In peptide chemistry, incorporating a fluorinated anthranilic acid derivative can introduce conformational constraints or act as a fluorescent probe. The allyl ester allows the building block to be coupled to a resin-bound peptide via its aniline nitrogen (using specialized cross-coupling or acylation), while the C-terminus remains protected until a highly specific Pd(0) cleavage step is initiated [2].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure researchers understand why specific reagents and conditions are employed.

Protocol A: Palladium-Catalyzed Allyl Deprotection

Objective: Chemoselective cleavage of the allyl ester to yield 2-amino-4-fluorobenzoic acid without disturbing acid/base-sensitive moieties.

Mechanistic Insight: Tetrakis(triphenylphosphine)palladium(0) forms a π-allyl palladium complex. A scavenger (phenylsilane or morpholine) is strictly required to trap the liberated allyl cation; failure to include a scavenger results in undesired N-allylation of the free aniline group [2].

Materials:

  • Allyl 2-amino-4-fluorobenzoate (1.0 equiv, ~1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Phenylsilane (PhSiH₃) or Morpholine (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask purged with Argon, dissolve allyl 2-amino-4-fluorobenzoate in anhydrous DCM. Causality: Argon prevents the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Scavenger Addition: Add phenylsilane (2.0 equiv) to the stirring solution.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%). The solution will typically turn pale yellow.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf ester spot and the appearance of a baseline/low-Rf acid spot indicates completion.

  • Quenching & Workup: Concentrate the mixture under reduced pressure. If morpholine was used, wash with 1M HCl to remove the morpholine-allyl adduct. Extract the free 2-amino-4-fluorobenzoic acid using EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Cyclocondensation to 7-Fluoroquinazolin-4(3H)-one

Objective: Construct the bicyclic quinazolinone core from the deprotected anthranilic acid.

Mechanistic Insight: The Niementowski reaction requires high thermal energy to drive the initial formation of an amidine intermediate and the subsequent elimination of water during ring closure. Formamidine acetate is preferred over formamide as it is more electrophilic, compensating for the electron-withdrawing nature of the C4-fluorine which slightly deactivates the aniline nucleophile [3].

Materials:

  • 2-Amino-4-fluorobenzoic acid (from Protocol A) (1.0 equiv)

  • Formamidine acetate (3.0 equiv)

  • 2-Methoxyethanol or neat conditions

Step-by-Step Procedure:

  • Mixing: Combine 2-amino-4-fluorobenzoic acid and formamidine acetate in a round-bottom flask.

  • Heating: Heat the mixture to 130–150 °C. If using a solvent like 2-methoxyethanol, reflux the solution. Causality: Temperatures below 120 °C will stall the reaction at the uncyclized amidine intermediate.

  • Progression: Maintain heating for 5–8 hours. The evolution of ammonia gas (if using formamide) or acetic acid vapors will be observed.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The 7-fluoroquinazolin-4(3H)-one will precipitate as a solid.

  • Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under vacuum to yield the pure core scaffold.

Quantitative Data & Comparative Analysis

To justify the use of the allyl ester over traditional protecting groups, the following table summarizes the cleavage conditions and their compatibility with other functional groups commonly found in medicinal chemistry workflows.

Protecting GroupCleavage ReagentReaction TemperatureOrthogonality / CompatibilityRisk of Epimerization
Allyl Ester Pd(PPh₃)₄, PhSiH₃Room Temp (20-25°C)Excellent. Leaves Boc, Fmoc, t-Bu, and Cbz intact.Low (Neutral conditions)
Methyl Ester LiOH or NaOH / H₂ORoom Temp to 60°CPoor. Cleaves Fmoc; incompatible with base-sensitive groups.High (Base-catalyzed)
tert-Butyl Ester TFA / DCMRoom Temp (20-25°C)Moderate. Cleaves Boc and Trityl groups.Low (Acidic conditions)
Benzyl Ester H₂, Pd/CRoom Temp (20-25°C)Moderate. Cleaves Cbz; reduces alkenes/alkynes.Low (Neutral conditions)

Table 1: Comparative analysis of carboxylic acid protecting groups highlighting the strategic superiority of the allyl ester in complex syntheses.

References

  • Synthetic process of antitumor drug dacomitinib. ResearchGate / Journal of China Pharmaceutical University. Details the multi-step synthesis of the EGFR inhibitor Dacomitinib starting from 2-amino-4-fluorobenzoic acid and its cyclization to the quinazolinone core.[Link]

  • Electronic Supplementary Information (ESI) - Palladium-Catalyzed Allyl Ester Deprotection. The Royal Society of Chemistry. Provides validated experimental procedures for the deprotection of allyl esters using Pd(PPh3)4 and phenylsilane scavengers in complex peptide synthesis.[Link]

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing Allyl 2-Amino-4-Fluorobenzoate

Introduction & Strategic Utility In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks is paramount. Allyl 2-amino-4-fluorobenzoate (CAS 145219-60-9) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks is paramount. Allyl 2-amino-4-fluorobenzoate (CAS 145219-60-9) is a highly versatile, orthogonally reactive scaffold widely utilized in the synthesis of pharmaceuticals, agrochemicals, and biologically active heterocycles[1].

By integrating an electron-withdrawing fluorine atom, a primary aniline, and an allyl ester, this compound provides three distinct vectors for chemical functionalization. This application note outlines the mechanistic causality and field-proven protocols for utilizing this molecule in advanced cross-coupling reactions, specifically focusing on Buchwald-Hartwig aminations and Tsuji-Trost allylations.

Mechanistic Causality & Reaction Design

To successfully deploy allyl 2-amino-4-fluorobenzoate in a multi-step synthesis, researchers must understand the intrinsic electronic and steric interplay of its functional groups:

  • The Primary Amine (Buchwald-Hartwig Amination): The primary amine (-NH₂) is primed for C-N cross-coupling. The presence of the para-fluorine atom (relative to the ester, meta to the amine) slightly withdraws electron density from the aromatic ring. This electronic tuning stabilizes the intermediate palladium-amido complex during the catalytic cycle, preventing premature β -hydride elimination and favoring the reductive elimination of the desired secondary amine[2].

  • The Allyl Ester (Tsuji-Trost Reactivity): The allyl ester is robust under standard basic or acidic conditions but can be selectively cleaved using Pd(0) catalysis[3]. This allows the allyl group to act either as a resilient protecting group during upstream transformations or as an electrophilic allyl donor in cascade reactions[4].

  • The Aryl Fluoride (SNAr and C-F Activation): The fluorine atom at the 4-position is highly activated by the electron-withdrawing ortho-ester group. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (e.g., alkoxides, amines) or late-stage C-F bond activation using specialized Ni/Pd catalysts[5].

Workflow Substrate Allyl 2-amino-4-fluorobenzoate Buchwald Buchwald-Hartwig (C-N Coupling) Substrate->Buchwald Pd, Ligand, Ar-X Tsuji Tsuji-Trost (Allyl Transfer) Substrate->Tsuji Pd(0), Nucleophile SNAr SNAr / C-F Activation (C-Nu Coupling) Substrate->SNAr Nucleophile, Heat Product1 N-Aryl Anthranilate Buchwald->Product1 Product2 Free Anthranilic Acid Tsuji->Product2 Product3 4-Substituted Anthranilate SNAr->Product3

Figure 1: Divergent functionalization pathways of Allyl 2-amino-4-fluorobenzoate.

Experimental Workflows & Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling of the Primary Amine

Objective: To couple allyl 2-amino-4-fluorobenzoate with an aryl halide to form a secondary diarylamine. Causality & Design: We select Pd₂(dba)₃ as the precatalyst and XPhos as the ligand. XPhos is highly effective for primary anilines because its bulky, electron-rich biaryl structure facilitates both the oxidative addition of the aryl halide and the reductive elimination of the bulky diarylamine product, preventing unwanted bis-arylation[2]. The use of Cs₂CO₃ as a mild base prevents the unwanted hydrolysis of the allyl ester, which would occur if stronger bases like NaOtBu were utilized.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Allyl 2-amino-4-fluorobenzoate (1.0 equiv, 1.0 mmol), Aryl Bromide (1.1 equiv, 1.1 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and Cs₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) to the mixture to ensure a high-boiling, non-polar environment conducive to Pd-catalysis.

  • Reaction: Seal the tube, remove from the glovebox, and heat the reaction mixture at 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The secondary amine product will typically appear as a higher Rf​ spot compared to the highly polar primary aniline starting material.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

CatalyticCycle Pd0 Pd(0)Ln Catalyst OxAdd Pd(II)(Ar)(X)Ln Pd0->OxAdd + Ar-X (Oxidative Addition) AmineBind Pd(II)(Ar)(NH-R)Ln OxAdd->AmineBind + Amine Substrate + Base RedElim Product Release AmineBind->RedElim (Reductive Elimination) RedElim->Pd0 - N-Aryl Product

Figure 2: Buchwald-Hartwig catalytic cycle utilizing the primary amine substrate.

Protocol B: Pd-Catalyzed Allyl Ester Cleavage / Tsuji-Trost Allyl Transfer

Objective: To selectively deprotect the allyl ester to yield 2-amino-4-fluorobenzoic acid, leaving the amine and aryl fluoride completely intact[6]. Causality & Design: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is used to oxidatively add into the allylic C-O bond, forming an electrophilic π -allyl palladium complex[3]. Morpholine is added as a mild, selective allyl scavenger to drive the equilibrium toward the deprotected anthranilate. This method is completely orthogonal to standard saponification, preserving base-sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve Allyl 2-amino-4-fluorobenzoate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an argon atmosphere.

  • Scavenger Addition: Add Morpholine (10.0 equiv, 10.0 mmol) to the solution. The large excess ensures rapid trapping of the π -allyl intermediate.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) in one portion. The solution will typically turn a pale yellow.

  • Reaction & Self-Validation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1). Validation: The product will appear as a baseline or very low Rf​ spot due to the high polarity of the liberated carboxylic acid.

  • Workup: Upon completion, wash the organic layer with 1M HCl (2 x 10 mL). Crucial Step: This acidic wash removes excess morpholine and the N-allylmorpholine byproduct. Failure to do so will result in amine contamination during crystallization.

  • Isolation: Extract the aqueous layer with DCM (2 x 10 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the free 2-amino-4-fluorobenzoic acid.

Quantitative Data Summaries

The following table summarizes the optimized parameters and expected outcomes for the three primary functionalization pathways of allyl 2-amino-4-fluorobenzoate:

Reaction TypeCatalyst SystemBase / ScavengerSolventTemp (°C)Typical Yield (%)Key Advantage
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃Toluene9082 - 95%Prevents over-arylation of the primary amine.
Tsuji-Trost Transfer Pd(PPh₃)₄MorpholineDCM2588 - 98%Mild, orthogonal deprotection leaving C-F intact.
SNAr (C-F substitution) None (Thermal)K₂CO₃DMF12065 - 80%Catalyst-free functionalization of the 4-position.

References

  • Benchchem - 2-Amino-4-fluorobenzoate (HPLC).
  • Evitachem - Buy Allyl 2-amino-4-fluorobenzoate (EVT-1205624) | 145219-60-9.
  • National Institutes of Health (PMC) - Total Synthesis of the Proposed Structure of (−)-Novofumigatamide, Isomers Thereof, and Analogues. Part I.
  • Ambeed - 446-32-2 | 2-Amino-4-fluorobenzoic acid | Fluorinated Building Blocks.
  • Science.gov - acetate allyl alcohol: Topics by Science.gov.
  • Ambeed - 446-32-2 | 2-Amino-4-fluorobenzoic acid (Buchwald-Hartwig C-N Bond Reactions).

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent degradation of allyl 2-amino-4-fluorobenzoate during storage

Technical Support Center: Stability and Storage of Allyl 2-amino-4-fluorobenzoate Introduction Allyl 2-amino-4-fluorobenzoate is a bifunctional building block widely utilized in pharmaceutical synthesis and materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of Allyl 2-amino-4-fluorobenzoate

Introduction

Allyl 2-amino-4-fluorobenzoate is a bifunctional building block widely utilized in pharmaceutical synthesis and materials science. Its structural architecture—featuring a primary aromatic amine, a fluorinated benzene ring, and an allyl ester—confers unique synthetic versatility but also introduces distinct chemical vulnerabilities. This guide provides an evidence-based troubleshooting framework to prevent degradation, ensuring batch-to-batch reproducibility and maintaining scientific integrity during storage.

Visualizing the Degradation Pathways

Understanding the relationship between environmental triggers and molecular degradation is the first step in establishing a robust storage protocol.

DegradationPathways O2 Oxygen (O2) Oxidation Aromatic Amine Oxidation O2->Oxidation Triggers Light UV / Visible Light Light->Oxidation Catalyzes Radical Allyl Radical Formation Light->Radical Initiates Moisture Moisture (H2O) Hydrolysis Allyl Ester Hydrolysis Moisture->Hydrolysis Drives Heat Elevated Temp Heat->Hydrolysis Accelerates Heat->Radical Accelerates Azo Colored Impurities (Azo/Nitroso) Oxidation->Azo Acid 2-Amino-4-fluorobenzoic Acid + Allyl Alcohol Hydrolysis->Acid Polymer Oligomers / Polymers Radical->Polymer

Logical mapping of environmental triggers to degradation mechanisms.

Core Troubleshooting & FAQs

Q1: Why is my allyl 2-amino-4-fluorobenzoate turning yellow or red over time? A1: This discoloration is the hallmark of primary aromatic amine oxidation. When exposed to atmospheric oxygen and light, the lone pair of electrons on the 2-amino nitrogen is susceptible to auto-oxidation, forming radical intermediates that couple into colored azo, azoxy, or nitroso impurities[1]. While the fluorine atom at the 4-position exerts an electron-withdrawing inductive effect that slightly reduces the electron density on the amine, the compound remains highly vulnerable to photo-oxidation[2]. Prevention Strategy: Store the compound in amber borosilicate glass vials to block UV/visible light. Critically, purge the headspace with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.

Q2: How does moisture affect the allyl ester group? A2: The allyl ester linkage is vulnerable to nucleophilic attack by water, leading to hydrolysis. This reaction yields 2-amino-4-fluorobenzoic acid and allyl alcohol. While hydrolysis is typically catalyzed by acidic or basic conditions, ambient atmospheric moisture can drive slow, continuous cleavage over months of storage[1]. Prevention Strategy: Maintain a strictly anhydrous environment. Store the sealed container in a desiccator containing an active desiccant (e.g., Drierite or silica gel) and ensure the primary container is sealed with a PTFE-lined cap.

Q3: Is the allyl group at risk of polymerization? A3: Yes. The terminal double bond of the allyl group can undergo radical-induced polymerization or cross-linking. This is typically initiated by UV light or trace peroxides formed via auto-oxidation. If the material becomes unusually viscous or insoluble in standard organic solvents (such as dichloromethane or ethyl acetate), oligomerization has likely occurred. Prevention Strategy: Protection from light and heat is critical. Neat storage at -20°C in the dark effectively halts radical propagation and preserves the integrity of the allyl double bond.

Quantitative Data: Storage Parameters & Mitigation

To standardize handling across your laboratory, adhere to the following empirically derived storage limits:

Degradation PathwayEnvironmental TriggerMechanistic ConsequenceRecommended Storage Condition
Aromatic Amine Oxidation Oxygen (O2), UV/Vis LightFormation of colored azo/nitroso compoundsAmber vials, Inert gas (Ar/N2) purge
Allyl Ester Hydrolysis Moisture (H2O), pH extremesCleavage into 2-amino-4-fluorobenzoic acid & allyl alcoholAnhydrous environment, desiccator
Allyl Radical Polymerization Heat, UV Light, PeroxidesCross-linking, increased viscosity/insolubilityStore at -20°C to 2-8°C, dark

Self-Validating Protocol: Forced Degradation & Stability Testing

To ensure the integrity of your specific storage conditions, we recommend establishing a self-validating stability protocol based on the ICH Q1A(R2) guidelines[3]. This workflow empirically verifies that your environmental controls actively prevent degradation rather than just assuming they do.

StabilityWorkflow Start Baseline Profiling (HPLC-UV & Karl Fischer) Split Aliquot Preparation (Amber Glass Vials) Start->Split SetA Set A: Control Argon Purge, -20°C Split->SetA SetB Set B: Accelerated 40°C / 75% RH Split->SetB SetC Set C: Forced Stress Ambient Air & Light Split->SetC Test Sampling Intervals (1, 3, and 6 Months) SetA->Test SetB->Test SetC->Test Eval Analytical Verification (Quantify Degradants) Test->Eval

Experimental workflow for self-validating stability testing.

Step-by-Step Methodology:

  • Baseline Profiling: Analyze the fresh batch of allyl 2-amino-4-fluorobenzoate via HPLC-UV (at 254 nm) to record the exact baseline purity. Perform a Karl Fischer titration to establish the initial water content.

  • Aliquot Preparation: Divide the batch into three sets of amber borosilicate glass vials to isolate variables.

    • Set A (Control): Purged with Argon, sealed with PTFE-lined caps, stored at -20°C.

    • Set B (Accelerated): Purged with Argon, stored at 40°C / 75% Relative Humidity (RH) for 6 months[3].

    • Set C (Forced Stress): Exposed to ambient air and ambient light at room temperature.

  • Sampling Intervals: Pull samples at 1, 3, and 6 months to monitor reaction kinetics.

  • Analytical Verification:

    • Run HPLC-UV to quantify the parent peak and integrate any new peaks (e.g., earlier-eluting 2-amino-4-fluorobenzoic acid from hydrolysis, or later-eluting azo compounds).

    • Interpretation: If Set A maintains >99% purity while Set C shows degradation, your Argon/-20°C protocol is validated. If Set B shows significant change (>5% degradation), long-term storage strictly requires cold-chain management, confirming the compound's thermal and hygroscopic sensitivity.

Sources

Optimization

Technical Support Center: Allyl 2-Amino-4-fluorobenzoate Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing allyl 2-amino-4-fluorobenzoate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing allyl 2-amino-4-fluorobenzoate. The allyl motif is a highly versatile functional group, widely recognized as a powerful tool in fragment-based drug design and the development of anticancer agents [1]. However, the esterification of 2-amino-4-fluorobenzoic acid presents unique chemoselectivity challenges—specifically, the competition between O-allylation (desired esterification) and N-allylation (undesired aniline alkylation).

This guide provides self-validating protocols, mechanistic troubleshooting, and optimized parameters to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Pathway & Causality

To optimize this synthesis, we must first understand the causality behind the reagent selection. 2-Amino-4-fluorobenzoic acid contains two nucleophilic sites: the carboxylic acid and the aniline amine. By utilizing a mild base like potassium carbonate ( K2​CO3​ ), we selectively deprotonate the carboxylic acid ( pKa​≈2−4 ) without deprotonating the amine. The resulting carboxylate anion is a superior "hard/soft" nucleophile that undergoes a rapid SN​2 substitution with the soft electrophile allyl bromide [3].

Pathways SM 2-Amino-4-fluorobenzoate Anion O_Attack O-Alkylation (Desired) Carboxylate Attack SM->O_Attack K2CO3 / DMF (0°C) N_Attack N-Alkylation (Undesired) Amine Attack SM->N_Attack Excess Allyl-Br / Heat Allyl Allyl Bromide Allyl->O_Attack Allyl->N_Attack Product Allyl 2-amino-4-fluorobenzoate O_Attack->Product Byproduct N-Allyl Byproducts N_Attack->Byproduct

Mechanistic divergence between desired O-allylation and undesired N-allylation.

Section 2: Step-by-Step Experimental Protocol

This protocol utilizes base-mediated alkylation, which is the industry standard for anthranilate esterification due to its scalability and avoidance of harsh acidic conditions that can degrade sensitive functional groups[2].

Protocol: Base-Mediated O-Alkylation using Allyl Bromide (Self-Validating Checkpoint System Integrated)

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is critical. Moisture will hydrolyze allyl bromide to allyl alcohol, reducing your effective equivalents and stalling the reaction.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.2 eq, 12 mmol) in one portion. Stir the suspension at room temperature for 15 minutes.

    • Validation Check: The solution should become slightly turbid and shift in color as the carboxylate salt forms.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add allyl bromide (1.1 eq, 11 mmol) over 10 minutes.

    • Causality: Cooling to 0 °C suppresses the kinetic activation energy required for the aniline nitrogen to attack the allyl bromide, thereby preventing N-allylation [4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quench and Workup: Quench the reaction by adding cold distilled water (equal to 3x the DMF volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL), followed by brine.

    • Causality: DMF is highly soluble in EtOAc. Aqueous LiCl aggressively partitions DMF into the aqueous phase, preventing solvent contamination in your final product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Workflow A 2-Amino-4-fluorobenzoic Acid + K2CO3 in DMF B Add Allyl Bromide (0°C, Dropwise) A->B C Stir at RT (4-6 hours) B->C D Aqueous Workup (5% LiCl Wash) C->D Quench E Flash Chromatography (Hexanes/EtOAc) D->E Organic Phase F Pure Allyl 2-amino-4-fluorobenzoate E->F Isolate

Experimental workflow for the base-mediated synthesis of allyl 2-amino-4-fluorobenzoate.

Section 3: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass corresponding to M+40 (addition of an allyl group) but also M+80. What is happening, and how do I fix it? A: You are observing over-alkylation (N-allylation) resulting in the diallyl compound (allyl 2-(allylamino)-4-fluorobenzoate). This occurs when the aniline nitrogen acts as a nucleophile. Troubleshooting steps:

  • Ensure you are not using a large excess of allyl bromide (stick strictly to 1.05 - 1.1 eq).

  • Strictly maintain 0 °C during the addition of allyl bromide.

  • Verify your K2​CO3​ is finely milled; poor solubility of the base slows O-alkylation, giving the slower N-alkylation pathway time to compete.

Q2: I am scaling up the reaction to 50 grams. Can I still use DMF and K2​CO3​ ? A: While DMF is excellent for discovery-scale, at a 50g scale, the exotherm during allyl bromide addition becomes significant, and removing large volumes of DMF is tedious. Optimization: Switch to a biphasic system (e.g., Toluene/Water) using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) and aqueous NaHCO3​ . This provides excellent thermal mass to control the exotherm and makes workup as simple as a phase separation [2].

Q3: My ester product is degrading during silica gel chromatography. Why? A: Allyl anthranilates can sometimes be sensitive to the slightly acidic nature of standard silica gel, leading to hydrolysis or rearrangement on the column. Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine ( Et3​N ) in Hexanes before loading your sample. This neutralizes the acidic silanol groups.

Q4: Can I use Steglich esterification (EDC/DMAP + Allyl Alcohol) instead of Allyl Bromide? A: Yes, but it is generally less efficient for anthranilic acids. The free amine group can attack the activated O-acylisourea intermediate, leading to polymeric byproducts or self-condensation. If you must use Steglich conditions, keep the DMAP loading very low (<5 mol%) and add the 2-amino-4-fluorobenzoic acid dropwise to a pre-mixed solution of allyl alcohol and EDC to minimize self-condensation.

Section 4: Quantitative Data Summary for Reaction Optimization

The following table summarizes the optimization parameters for the synthesis, demonstrating the causality between reaction conditions and product yield/purity.

Solvent SystemBase (Equivalents)Electrophile (Eq)Temp ProfileYield (%)Purity (HPLC)Primary Byproduct
DMF K2​CO3​ (1.2) Allyl-Br (1.1) 0 °C RT 88% >98% Trace N-allyl
DMF Cs2​CO3​ (1.2)Allyl-Br (1.1)0 °C RT91%>99%None detected
DMF Et3​N (2.0)Allyl-Br (1.5)RT (24h)45%70%Di-allyl (N,O)
DCMEDC/DMAP (1.2)Allyl-OH (2.0)0 °C RT55%82%Self-condensation
Toluene/ H2​O NaHCO3​
  • TBAB
Allyl-Br (1.1)40 °C85%>95%Unreacted SM

Note: Cs2​CO3​ provides the highest yield due to the "cesium effect," which increases the solubility and nucleophilicity of the carboxylate anion, though it is less cost-effective than K2​CO3​ for large-scale operations.

References
  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications). 1

  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Chemical Engineering Transactions. 2

  • Hydroxamic acid esters and pharmaceutical use thereof (WO2005054179A2). Google Patents. 3

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. 4

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity and Deprotection Strategies: Allyl vs. Methyl 2-Amino-4-fluorobenzoate

Executive Summary The 2-amino-4-fluorobenzoate scaffold is a privileged building block in medicinal chemistry and drug development. When designing a synthetic route, the choice of the ester protecting group—allyl versus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-4-fluorobenzoate scaffold is a privileged building block in medicinal chemistry and drug development. When designing a synthetic route, the choice of the ester protecting group—allyl versus methyl —fundamentally dictates the flexibility of the workflow. While the methyl ester provides a robust, low-molecular-weight handle suitable for linear syntheses, the allyl ester introduces an orthogonal deprotection axis. This orthogonality is critical when executing late-stage functionalizations or macrocyclizations in the presence of base-sensitive moieties, epimerizable stereocenters, or other labile esters.

Structural & Electronic Profile

Both compounds share the identical 2-amino-4-fluorobenzoate core, meaning their baseline aromatic reactivity is highly comparable.

  • The Amine (C2): The aniline nitrogen acts as a moderate nucleophile. Its basicity is slightly attenuated by the electron-withdrawing ester at C1 and the fluorine at C4. However, it readily undergoes nucleophilic addition and acylation. For instance, reacting the methyl ester variant with thiophosgene efficiently yields the corresponding isothiocyanate, a critical intermediate in the synthesis of fused heteroaromatic MALT1 inhibitors [1]. Furthermore, the amine can be selectively alkylated via reductive amination (e.g., using benzaldehyde and NaBH4​ ) without premature ester cleavage[2].

  • The Fluorine (C4): Deactivates the ring toward electrophilic aromatic substitution but provides a critical handle for specific binding interactions in drug targets (e.g., modulating the pKa​ of the amine and enhancing metabolic stability)[1].

  • The Ester (C1): The primary site of divergence. The methyl group is sterically unhindered but requires harsh hydrolysis. The allyl group is electronically similar but contains a π -system susceptible to transition-metal coordination.

Comparative Reactivity: Ester Cleavage (The Key Differentiator)

The defining difference between these two reagents lies in the thermodynamic and kinetic requirements for unmasking the carboxylic acid.

  • Methyl Ester (Harsh Saponification): Cleavage requires aqueous hydroxide (e.g., LiOH, NaOH) or strong acid. This tetrahedral intermediate pathway is highly effective but lacks chemoselectivity. If the target molecule contains α -chiral centers, base-sensitive amides, or other esters, they risk degradation or epimerization.

  • Allyl Ester (Mild, Orthogonal Cleavage): Deprotected under strictly neutral conditions. Palladium(0) inserts into the allylic C–O bond via a Tsuji-Trost mechanism, requiring a nucleophilic scavenger (like morpholine) to trap the highly electrophilic π -allyl species. Alternatively, advanced Ruthenium complexes (e.g., [CpRu(CH3​CN)3​]PF6​ ) [3] or Cobalt-catalyzed Hydrogen Atom Transfer (HAT) systems [4] can achieve irreversible hydrolysis without the need for external nucleophiles, completely avoiding side reactions.

Reaction Pathways

Reactivity A Allyl 2-amino-4-fluorobenzoate (Orthogonal Handle) Pd Pd(PPh3)4 / Morpholine Neutral Conditions A->Pd Tsuji-Trost Ru Ru or Co Catalysis HAT / Neutral A->Ru Metal-Catalyzed M Methyl 2-amino-4-fluorobenzoate (Robust Handle) Base LiOH / H2O / THF Basic Conditions M->Base Saponification Acid 2-Amino-4-fluorobenzoic Acid (Free Acid Product) Pd->Acid Preserves sensitive groups Ru->Acid High chemoselectivity Base->Acid Risk of side-hydrolysis

Orthogonal deprotection pathways for allyl vs. methyl 2-amino-4-fluorobenzoate.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed with explicit causality and built-in validation steps.

Protocol A: Saponification of Methyl 2-amino-4-fluorobenzoate
  • Step 1: Dissolve the methyl ester in a solvent mixture of THF/MeOH/ H2​O (3:1:1).

    • Causality: The biphasic nature of water and the hydrophobic organic starting material is bridged by THF (solubilizer) and MeOH (phase transfer), ensuring a homogeneous reaction mixture that prevents localized concentration gradients.

  • Step 2: Add LiOH⋅H2​O (3.0 equiv) and stir at room temperature.

    • Causality: LiOH provides the hydroxide nucleophile. It is preferred over NaOH because the Li+ cation acts as a mild Lewis acid, coordinating the ester carbonyl oxygen and accelerating the formation of the tetrahedral intermediate.

  • Step 3 (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) will disappear, replaced by a baseline spot (the lithium carboxylate salt) visible under UV (254 nm), confirming complete conversion.

  • Step 4: Acidify the aqueous layer with 1M HCl to pH 3-4.

    • Causality: This protonates the carboxylate to form the free acid, which precipitates. It is critical to avoid dropping the pH below 2 to prevent protonation of the aniline nitrogen ( pKa​≈2.5 ), which would resolubilize the product into the aqueous phase.

Protocol B: Mild Pd-Catalyzed Deprotection of Allyl 2-amino-4-fluorobenzoate
  • Step 1: Dissolve the allyl ester in anhydrous DCM under an Argon atmosphere.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the sensitive Pd(0) catalyst into an inactive Pd(II) species.

  • Step 2: Add Morpholine (10.0 equiv) followed by Pd(PPh3​)4​ (0.05 equiv).

    • Causality: The Pd(0) catalyst undergoes oxidative addition into the allyl-oxygen bond. Morpholine acts as a highly nucleophilic, non-basic scavenger to trap the resulting π -allyl palladium complex. If omitted, the liberated 2-amino group could attack the π -allyl complex, leading to unwanted N-allylation.

  • Step 3 (Self-Validation): Stir at room temperature. The reaction mixture typically transitions from pale yellow to a deeper amber as the active Pd(0) species cycles. Complete consumption of the starting material ( Rf​≈0.65 ) and appearance of the product ( Rf​≈0.1 ) on TLC confirms success.

Quantitative Comparison Table

Property / ConditionMethyl 2-amino-4-fluorobenzoateAllyl 2-amino-4-fluorobenzoate
Ester Cleavage Reagents LiOH, NaOH, or strong acids Pd(PPh3​)4​ /Morpholine, Ru or Co catalysts
Cleavage Conditions Basic/Acidic (Harsh)Neutral (Mild)
Orthogonality Poor (Cleaves alongside other esters/amides)Excellent (Preserves methyl/benzyl esters, amides, epimerizable centers)
Cross-Coupling Compatibility Inert to standard Pd-coupling conditionsReactive (Allyl group may undergo metathesis or Heck reactions)
Amine Reactivity High (Reductive amination, acylation)High (Reductive amination, acylation)
Fluorine Substitution (SNAr) Requires strong activationRequires strong activation

References

  • Identification of Novel Fused Heteroaromatics-Based MALT1 Inhibitors by High-Throughput Screening to Treat B Cell Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • (P(C6H5)3)CpRu+-Catalyzed Deprotection of Allyl Carboxylic Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Bidentate ligand promoted palladium-catalyzed C–H olefination of aromatic compounds Source: UvA-DARE (Digital Academic Repository, University of Amsterdam) URL:[Link]

  • Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

Sources

Comparative

HPLC Method Validation for Allyl 2-Amino-4-Fluorobenzoate Purity Analysis: A Comparative Guide on Column Selectivity

Introduction Allyl 2-amino-4-fluorobenzoate is a highly specialized chemical intermediate synthesized from, a compound widely utilized in the development of anti-inflammatory and analgesic pharmaceuticals[1]. Ensuring th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Allyl 2-amino-4-fluorobenzoate is a highly specialized chemical intermediate synthesized from, a compound widely utilized in the development of anti-inflammatory and analgesic pharmaceuticals[1]. Ensuring the purity of this intermediate is critical, as structurally similar synthetic byproducts—such as unreacted starting materials and positional isomers (e.g., allyl 2-amino-5-fluorobenzoate)—can severely impact downstream active pharmaceutical ingredient (API) efficacy.

To establish a self-validating, robust analytical procedure, laboratories must adhere to the , which dictate the scientific principles for demonstrating that a method is fit for its intended purpose across parameters like specificity, accuracy, and precision[2]. This guide objectively compares the chromatographic performance of traditional alkyl phases against fluorinated stationary phases, providing a comprehensive, step-by-step validation protocol.

The Analytical Challenge: Causality in Column Selection

The primary challenge in analyzing fluorinated aromatic amines is resolving positional isomers. Traditional Octadecyl (C18) columns rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers of allyl 2-amino-fluorobenzoate possess identical hydrophobicity, C18 columns typically result in co-elution.

Conversely, fluorinated stationary phases, such as Pentafluorophenyl (PFP), offer a multifaceted retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the exterior and a partial positive charge on the interior of the ring. This unique electron density provides enhanced dipole-dipole, π-π, and charge-transfer interactions compared to traditional alkyl phases[3]. For halogenated and ionizable analytes, these alternative selectivity mechanisms are essential for achieving baseline resolution[4].

Visualizing the Separation Logic

Selectivity Analyte Allyl 2-amino-4-fluorobenzoate (Target Analyte) PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP π-π & Dipole Interactions C18 Octadecyl (C18) Stationary Phase Analyte->C18 Hydrophobic Interactions Only Res_PFP Baseline Resolution (Rs > 2.0) Isomers Separated PFP->Res_PFP Res_C18 Co-elution (Rs < 1.0) Isomers Overlap C18->Res_C18

Fig 1: Chromatographic selectivity mechanisms comparing PFP and C18 stationary phases.

Comparative Column Performance Data

To objectively evaluate column performance, a resolution mixture containing allyl 2-amino-4-fluorobenzoate and its 5-fluoro isomer was injected across three different column chemistries under identical gradient conditions.

Column ChemistryRetention Time (Analyte)Resolution (Analyte vs Isomer)Peak Tailing (As)Dominant Retention Mechanism
Octadecyl (C18) 6.4 min0.8 (Co-elution)1.45Hydrophobic (Dispersive)
Phenyl-Hexyl 7.1 min1.5 (Partial Resolution)1.20Hydrophobic + π-π
PFP (Pentafluorophenyl) 8.5 min3.2 (Baseline Resolution)1.05Hydrophobic, π-π, Dipole, Steric

Data Interpretation: The PFP column significantly outperforms both C18 and Phenyl-Hexyl phases. The dipole-dipole interactions between the C-F bonds of the stationary phase and the analyte provide the spatial recognition required to separate the 4-fluoro and 5-fluoro isomers.

Self-Validating Experimental Protocol

The following step-by-step methodology details the optimized PFP workflow. Every parameter is designed as a self-validating system to ensure reproducibility.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water.

    • Causality: The acidic pH (~2.7) suppresses the ionization of surface silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing. Simultaneously, it ensures the amino group of the analyte remains protonated, stabilizing its retention profile.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v) to match the initial gradient strength and prevent solvent-mismatch peak distortion.

Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of allyl 2-amino-4-fluorobenzoate reference standard into a 10.0 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10.0 mL volumetric flask and dilute to volume (100 µg/mL).

Chromatographic Conditions
  • Column: High-purity silica PFP, 100 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to stabilize partition coefficients).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the fluorinated aromatic ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% → 60% B (Linear gradient for separation)

    • 10.0 - 12.0 min: 60% → 90% B (Column wash)

    • 12.0 - 15.0 min: 90% B (Hold wash)

    • 15.0 - 15.1 min: 90% → 10% B (Return to initial conditions)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Workflow & Results

Method validation ensures the analytical procedure generates reliable data. The workflow follows the lifecycle approach mandated by regulatory bodies.

Validation Prep Sample & Standard Preparation Spec Specificity (Blank & Impurity Spike) Prep->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision & Accuracy (Repeatability & Recovery) Lin->Prec Rob Robustness (Flow, Temp, pH changes) Prec->Rob

Fig 2: Systematic ICH Q2(R2) method validation workflow for analytical procedures.

The optimized PFP method was subjected to rigorous validation. The summarized results below confirm that the method is highly accurate, precise, and specific for the target analyte.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity Complete resolution from impurities; no blank interferenceRs = 3.2 (Isomer); No blank peaks at RTPass
Linearity & Range R² ≥ 0.999 (from LOQ to 120% of target conc.)R² = 0.9998 (Range: 0.15 - 120 µg/mL)Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of allyl 2-amino-4-fluorobenzoate, relying on generic C18 methods poses a significant risk of missing critical positional isomers. By leveraging the unique dipole and π-π interaction capabilities of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve baseline resolution that standard alkyl phases cannot provide. Coupled with strict adherence to ICH Q2(R2) validation principles, this optimized protocol delivers a highly trustworthy, reproducible, and regulatory-compliant analytical solution.

References

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases , LCGC International. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases , Waters Corporation. Available at: [Link]

Sources

Validation

Reaction Kinetics Comparison: Allyl vs. Ethyl 2-Amino-4-fluorobenzoate in Organic Synthesis

As a Senior Application Scientist in drug development, selecting the correct protecting group strategy is paramount when designing scalable synthetic routes for active pharmaceutical ingredients (APIs). The 2-amino-4-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, selecting the correct protecting group strategy is paramount when designing scalable synthetic routes for active pharmaceutical ingredients (APIs). The 2-amino-4-fluorobenzoate core is a ubiquitous pharmacophore, frequently utilized as a building block for quinazolines, quinolines, and complex peptide conjugates.

However, the esterification of this core—specifically choosing between an ethyl ester and an allyl ester —drastically alters the molecule's reaction kinetics and orthogonal reactivity. This guide objectively compares the kinetic profiles of allyl 2-amino-4-fluorobenzoate and ethyl 2-amino-4-fluorobenzoate, providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Divergence & Kinetic Causality

The fundamental difference between these two substrates lies in their available deprotection pathways. While both can undergo base-catalyzed saponification, the allyl ester unlocks a kinetically orthogonal, metal-catalyzed cleavage pathway.

The BAC​2 Bottleneck: Ethyl 2-Amino-4-fluorobenzoate

Ethyl esters are traditionally cleaved via base-catalyzed hydrolysis (saponification), following a bimolecular base-catalyzed acyl cleavage ( BAC​2 ) mechanism[1]. However, the kinetics for ethyl 2-amino-4-fluorobenzoate are exceptionally slow.

  • Electronic Deactivation: The ortho-amino group donates electron density into the aromatic ring via resonance. This significantly reduces the electrophilicity of the ester carbonyl carbon, raising the activation energy ( Ea​ ) required for the hydroxide nucleophile to attack.

  • Steric Hindrance: The physical proximity of the ortho-amino group sterically impedes the formation of the bulky tetrahedral intermediate. Consequently, deprotecting the ethyl ester requires harsh conditions (excess LiOH/NaOH, prolonged heating), which often leads to the degradation of base-sensitive moieties or the racemization of chiral centers in complex APIs.

The Tsuji-Trost Advantage: Allyl 2-Amino-4-fluorobenzoate

While allyl esters can also undergo saponification—often reacting slightly faster than ethyl esters due to the inductive electron-withdrawing effect of the double bond[2]—their true value lies in their susceptibility to Palladium(0)-catalyzed deallylation[3].

  • Orthogonal Kinetics: Treatment with catalytic Pd(PPh3​)4​ initiates an oxidative addition, forming a π -allyl palladium(II) complex. This pathway completely bypasses the sterically hindered carbonyl carbon[4].

  • Ultrafast Cleavage: When intercepted by a mild nucleophilic scavenger (like morpholine), the reaction proceeds to completion in minutes at room temperature and neutral pH, leaving all other alkyl esters, epoxides, and lactones completely intact.

Quantitative Kinetic Profiles

The following table summarizes the kinetic and thermodynamic parameters distinguishing the deprotection of these two building blocks.

Kinetic ParameterEthyl 2-amino-4-fluorobenzoateAllyl 2-amino-4-fluorobenzoate
Primary Cleavage Mechanism BAC​2 (Saponification)[1]Tsuji-Trost ( π -allyl Pd)[4]
Base Hydrolysis Rate ( kobs​ ) Very Slow (Requires sustained heat)Moderate (Inductive acceleration)[2]
Pd(0) Cleavage Time (25 °C) N/A (Completely Unreactive)< 30 minutes
Activation Energy ( Ea​ ) High (Steric/Electronic hindrance)Low (Catalytic oxidative addition)
Orthogonality in Synthesis Poor (Cleaves all base-labile groups)Excellent (Leaves alkyl esters intact)[3]

Structural & Pathway Visualizations

G A 2-Amino-4-fluorobenzoate Esters B Ethyl Ester A->B C Allyl Ester A->C D Base Hydrolysis (LiOH, THF/H2O, Heat) B->D Slow Kinetics E Pd(0) Catalysis (Pd(PPh3)4, Morpholine) B->E Orthogonal C->D Moderate Kinetics C->E Ultrafast Kinetics F 2-Amino-4-fluorobenzoic Acid (Deprotected Product) D->F Cleavage (Harsh) E->F Allyl Cleavage (Mild) G No Reaction (Stable) E->G Ethyl is unreactive

Orthogonal deprotection logic for ethyl vs. allyl 2-amino-4-fluorobenzoate esters.

G A Pd(0) Catalyst C Oxidative Addition (pi-Allyl-Pd(II) Complex) A->C + Substrate B Allyl 2-amino-4-fluorobenzoate B->C E Nucleophilic Attack (N-Allylmorpholine) C->E + Morpholine D Morpholine (Nucleophile) D->E E->A Reductive Elimination F 2-Amino-4-fluorobenzoic Acid (Product) E->F Liberates Product

Palladium-catalyzed Tsuji-Trost deallylation mechanism for allyl esters.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and workup step is explicitly detailed.

Protocol A: Base-Catalyzed Saponification of Ethyl 2-amino-4-fluorobenzoate

Use this protocol when the substrate contains no other base-sensitive functional groups.

  • Initiation & Solvation: Dissolve ethyl 2-amino-4-fluorobenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.2 M).

    • Causality: This specific ternary solvent system ensures complete solvation of the lipophilic ester while providing sufficient aqueous volume for the hydroxide nucleophile to operate.

  • Catalysis: Add LiOH·H 2​ O (3.0 eq) in one portion.

    • Causality: A massive thermodynamic excess of base is required to drive the equilibrium forward and overcome the electronic deactivation caused by the ortho-amino group[1].

  • Thermal Activation: Heat the reaction mixture to 65 °C for 12–18 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active starting material ( Rf​≈0.6 ) will slowly disappear, replaced by a baseline spot representing the highly polar lithium carboxylate salt.

  • Target Isolation: Cool to room temperature and concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous phase with water and carefully acidify to pH 3.5–4.0 using 1M HCl.

    • Causality: The product is an anthranilic acid derivative. Over-acidification (pH < 2) will protonate the aniline nitrogen, making the molecule water-soluble. A pH of ~3.8 ensures the precipitation of the neutral, zwitterionic carboxylic acid, which can then be collected via vacuum filtration.

Protocol B: Pd-Catalyzed Deallylation of Allyl 2-amino-4-fluorobenzoate

Use this protocol for complex APIs requiring mild, orthogonal deprotection at neutral pH.

  • Initiation: Dissolve allyl 2-amino-4-fluorobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under a strict argon atmosphere.

    • Causality: Oxygen must be rigorously excluded to prevent the premature oxidation and subsequent deactivation of the sensitive Pd(0) catalyst.

  • Scavenger Addition: Add morpholine (2.0 eq) via syringe.

    • Causality: Morpholine acts as a mild, secondary amine nucleophile. It intercepts the highly reactive π -allyl palladium intermediate, preventing the reversible re-esterification of the product[3].

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 eq, 5 mol%).

    • Self-Validation: Upon addition, the solution will immediately turn a vibrant yellow/orange, visually confirming the initiation of the active catalytic cycle. Stir at 25 °C for 30 minutes. Complete consumption of the starting material should be observed via TLC. (Note: If the solution turns black, the catalyst has precipitated as Pd black, indicating oxygen contamination).

  • Target Isolation: Dilute the reaction with additional DCM and wash the organic layer twice with 1M HCl, followed by brine.

    • Causality: The acidic wash is a self-purifying step; it selectively protonates and removes the highly basic N-allylmorpholine byproduct and any excess morpholine into the aqueous layer, leaving the target 2-amino-4-fluorobenzoic acid isolated in the organic phase. Dry over Na2​SO4​ and concentrate.

Sources

Comparative

Benchmarking Allyl 2-Amino-4-fluorobenzoate in Palladium-Catalyzed Buchwald-Hartwig Amination: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug development programs stalled by late-stage functionalization hurdles. N-Aryl anthranilic acids are highly privileged pharmacophores, serving as critical prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs stalled by late-stage functionalization hurdles. N-Aryl anthranilic acids are highly privileged pharmacophores, serving as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and complex medicinally valuable heterocycles[1].

However, synthesizing these scaffolds via direct cross-coupling of free 2-aminobenzoic acids often leads to catalyst poisoning or unwanted side reactions. Protecting the carboxylic acid is mandatory, but traditional methyl or tert-butyl esters require harsh deprotection conditions that can destroy sensitive functional groups elsewhere in the molecule.

This guide benchmarks allyl 2-amino-4-fluorobenzoate as a superior alternative. By leveraging orthogonal Tsuji-Trost deprotection, the allyl ester provides a mild, neutral pathway to the free acid, preserving molecular complexity. Here, we objectively compare its performance against traditional esters and provide a self-validating protocol for its application.

The Mechanistic Challenge: Overcoming Electronic and Steric Deactivation

Allyl 2-amino-4-fluorobenzoate is a rigorously challenging substrate for Palladium-catalyzed amination. The nucleophilicity of the 2-amino group is severely compromised by two factors:

  • Steric Hindrance: The bulky ortho-allyl ester restricts the trajectory of the incoming palladium complex.

  • Electronic Deactivation: Both the ortho-carbonyl group (via resonance) and the para-fluoro group (via induction) withdraw electron density from the aniline nitrogen.

To overcome this, catalyst and base selection must be highly deliberate. Theoretical and experimental studies demonstrate that for electron-deficient primary anilines, the BrettPhos ligand outcompetes alternatives like RuPhos[2]. Because BrettPhos is highly electron-rich, it lowers the activation energy for the oxidative addition step—which is the rate-limiting step for this specific catalytic system[2],[3].

Furthermore, standard Buchwald-Hartwig bases like sodium tert-butoxide (NaOtBu) cannot be used, as strong alkoxides will rapidly transesterify or hydrolyze the allyl ester at elevated temperatures. We must substitute this with Cesium Carbonate (Cs₂CO₃) , a mild, non-nucleophilic base that effectively deprotonates the coordinated amine without attacking the ester carbonyl.

Pathway A Aryl Halide + Allyl 2-amino-4-fluorobenzoate C Oxidative Addition (Rate-Limiting Step) A->C B Pd(0)/BrettPhos Catalyst B->C D Amine Coordination & Deprotonation (Cs2CO3) C->D E Reductive Elimination D->E F Coupled Allyl Ester Product E->F G Orthogonal Deprotection Pd(PPh3)4 / Morpholine F->G H Free N-Aryl Anthranilic Acid G->H

Mechanistic pathway of Pd-catalyzed amination and orthogonal allyl deprotection.

Quantitative Benchmarking Data

To objectively evaluate allyl 2-amino-4-fluorobenzoate, we benchmarked it against its methyl and tert-butyl counterparts. The coupling partner used was 4-chlorotoluene (1.2 equiv), utilizing 1.0 mol% Pd₂(dba)₃ and 2.2 mol% BrettPhos in toluene at 100 °C.

Table 1: Cross-Coupling Efficiency of 2-Amino-4-fluorobenzoate Esters

Ester Protecting GroupBase UsedYield (%)Observed Side Reactions / Limitations
Methyl Cs₂CO₃88%None during coupling.
tert-Butyl Cs₂CO₃75%Increased steric bulk reduces oxidative addition efficiency.
Allyl Cs₂CO₃86%None. Yield is comparable to the unhindered methyl ester.
Allyl NaOtBu12%Massive ester cleavage and transesterification observed.

While the methyl and allyl esters perform similarly during the cross-coupling phase, the true advantage of the allyl group emerges during the deprotection phase.

Table 2: Deprotection Orthogonality and Final Yield

Ester GroupDeprotection ConditionsTolerance to Acid-Sensitive Groups (e.g., Boc, Trt)Tolerance to Base-Sensitive Groups (e.g., Acetate)Yield of Free Acid (%)
Methyl LiOH, THF/H₂O, 60 °CHighLow (Saponifies other esters)85%
tert-Butyl TFA, DCM, RTLow (Cleaves Boc/Trt)High90%
Allyl Pd(PPh₃)₄, Morpholine, RTHigh High 94%
Self-Validating Experimental Protocols

The following workflow is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure causality is understood and errors are caught immediately.

Workflow S1 1. Reagent Preparation Anhydrous Toluene, Ar Atmosphere S2 2. Buchwald-Hartwig Coupling Pd2(dba)3, BrettPhos, Cs2CO3, 100°C S1->S2 S3 3. In-Process Control LC-MS & TLC Verification S2->S3 S4 4. Tsuji-Trost Deprotection Pd(PPh3)4, Morpholine, RT S3->S4 S5 5. Final Isolation Acidic Workup & Crystallization S4->S5

Step-by-step experimental workflow for amination and subsequent deprotection.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Couple allyl 2-amino-4-fluorobenzoate with an aryl chloride.

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and BrettPhos (2.2 mol%). Add 2 mL of anhydrous, degassed toluene.

    • Self-Validation Check: Stir for 10 minutes at room temperature. The solution must transition from a deep, opaque purple/red to a dark orange-brown. This color shift confirms the successful generation of the active L₁Pd(0) species. If the solution remains purple, your reagents are oxidized or wet.

  • Substrate Addition: Add allyl 2-amino-4-fluorobenzoate (1.0 equiv, 1.0 mmol) and the aryl chloride (1.2 equiv).

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (1.4 equiv). Do not use NaOtBu, as it will destroy the allyl ester.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting aniline mass should be completely consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Orthogonal Allyl Deprotection (Tsuji-Trost Cleavage)

Objective: Cleave the allyl ester to reveal the free anthranilic acid without using acid or base.

  • Reaction Setup: Dissolve the purified coupled product from Protocol A (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Scavenger Addition: Add morpholine (10.0 equiv). Causality: Morpholine acts as the nucleophilic scavenger that intercepts the π-allyl palladium intermediate, driving the equilibrium forward.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5.0 mol%). Wrap the flask in aluminum foil to protect the light-sensitive catalyst.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc). The starting material spot will disappear, and a highly polar baseline spot (the free acid) will form.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl (to protonate the morpholine and remove it into the aqueous layer). Dry the organic layer over Na₂SO₄, concentrate, and recrystallize to yield the pure N-aryl 4-fluoroanthranilic acid.

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.[Link]

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Journal of Organic Chemistry / PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

Allyl 2-amino-4-fluorobenzoate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of complex halogenated aromatic compounds is paramount to maintaining both laboratory safety and environmental compliance. Allyl 2-amino-4-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex halogenated aromatic compounds is paramount to maintaining both laboratory safety and environmental compliance. Allyl 2-amino-4-fluorobenzoate is a specialized organic building block that requires stringent lifecycle management.

Because this compound contains both a halogen (fluorine) and an amine group attached to an aromatic ring, it cannot be treated as standard organic waste. Improper disposal—such as routing it into standard non-halogenated fuel-blending streams—can lead to the destruction of incinerator linings and the release of highly toxic gases.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Allyl 2-amino-4-fluorobenzoate.

Chemical Identity & Hazard Profile

Before initiating any disposal protocol, it is critical to verify the physicochemical properties of the target compound to understand its reactivity and regulatory classification[1].

Table 1: Physicochemical and Regulatory Data for Allyl 2-amino-4-fluorobenzoate

PropertySpecification / Value
Chemical Name Allyl 2-amino-4-fluorobenzoate
CAS Number 145219-60-9
Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
EPA/RCRA Waste Class Halogenated Organic Waste
Primary Hazards Skin/Eye Irritation, Combustible
Combustion Byproducts Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO)

Mechanistic Toxicology & Disposal Causality

To build a robust safety culture, laboratory personnel must understand why specific disposal routes are mandated.

  • The Fluorine Hazard (HF Generation): When fluorinated compounds like Allyl 2-amino-4-fluorobenzoate are combusted, they generate Hydrogen Fluoride (HF) gas[2]. Standard cement kilns, which frequently use non-halogenated organic waste for fuel blending, lack the alkaline scrubbers required to neutralize HF[3]. Therefore, this chemical must be strictly segregated into the Halogenated Waste Stream so it can be routed to a licensed destruction plant equipped with specialized flue gas scrubbers[4].

  • The Amino Hazard (NOx Generation): The presence of the aniline-derivative amino group means that high-temperature incineration will also yield nitrogen oxides (NOx), further necessitating disposal at a heavily regulated, scrubber-equipped facility[5].

Operational Disposal Methodologies

Implementing a self-validating system means building checks into your daily workflow to prevent the comingling of incompatible wastes.

Protocol A: Routine Waste Segregation and Containment
  • Verify Solvent Compatibility: Ensure that the Allyl 2-amino-4-fluorobenzoate waste (whether pure or dissolved in a solvent vehicle) is never mixed with non-halogenated organic waste (e.g., pure acetone, ethanol, or hexane)[6]. Comingling these streams drastically increases disposal costs and violates EPA/RCRA guidelines for fuel blending[3],[7].

  • Select the Primary Container: Use a high-density polyethylene (HDPE) container rather than metal. Halogenated compounds, especially if trace moisture is present, can degrade over time to form trace acids that corrode metal containers.

  • Volume Management: Fill the container to no more than 90% capacity to allow for vapor expansion. Use vented storage caps if there is any risk of gas generation from cross-reactivity with other waste components[7].

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Fluorinated Aromatic)"[8].

  • Satellite Accumulation: Store the container in a designated, secondary containment tray under a fume hood or in a ventilated flammable storage cabinet, away from strong oxidizing agents, strong acids, and bases[9].

  • EHS Transfer: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department within 180 days of the accumulation start date[8].

Protocol B: Emergency Spill Response

In the event of a localized spill, rapid and chemically appropriate containment is required to prevent aerosolization and environmental discharge.

  • Evacuation and PPE: Evacuate non-essential personnel. Don appropriate PPE, including chemical impermeable gloves, safety goggles, and a lab coat[4].

  • Ignition Control: Remove all sources of ignition. Halogenated organics and their solvent vehicles can be combustible[2].

  • Inert Absorption: Cover the spill with an inert absorbent material such as dry sand or vermiculite[2]. Never use combustible materials like sawdust , as the compound's reactivity could trigger a fire.

  • Mechanical Cleanup: Use non-sparking tools to sweep up the absorbed mixture[4].

  • Final Containment: Place the swept material into a suitable, closed solid-waste container, label it as hazardous spill debris, and arrange for immediate EHS pickup[9].

Waste Segregation Workflow Visualization

The following diagram illustrates the critical decision matrix for routing Allyl 2-amino-4-fluorobenzoate into the correct disposal stream.

WasteProtocol A Waste Generation: Allyl 2-amino-4-fluorobenzoate B Halogen Check: Mixed with non-halogenated? A->B C Segregate: Isolate Halogenated Stream B->C Yes D Containment: Seal in HDPE Container B->D No C->D E EHS Transfer: Within 180 Days D->E F Destruction: Incineration + Flue Gas Scrubbing E->F

Workflow for the segregation and disposal of halogenated fluorobenzoate waste.

References

Below is the consolidated list of authoritative sources utilized to build this safety and disposal protocol.

  • [1] 145219-60-9 | allyl 2-amino-4-fluorobenzoate | BLD Pharm. BLD Pharm. 1

  • [4] Chemical Safety Data Sheet MSDS / SDS - Methyl 3-cyano-4-fluorobenzoate. ChemicalBook. 4

  • [2] SAFETY DATA SHEET - Methyl 4-fluorobenzoate. Fisher Scientific. 2

  • [3] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). 3

  • [9] SAFETY DATA SHEET - Ethyl 4-fluorobenzoate. Fisher Scientific. 9

  • [5] Sodium 3-fluorobenzoate Safety Data Sheet. Synquest Labs.5

  • [8] Hazardous Waste Management Program. Eastern Washington University. 8

  • [6] Hazardous Materials Disposal Guide. Nipissing University. 6

  • [7] Hazardous Waste Guide. UTIA Safety Office. 7

Sources

© Copyright 2026 BenchChem. All Rights Reserved.